molecular formula C38H34O13 B15591535 Leucomentin-5

Leucomentin-5

Cat. No.: B15591535
M. Wt: 698.7 g/mol
InChI Key: QPGKQDNGSJHXHK-YQZLAJEPSA-N
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Description

Leucomentin 5 has been reported in Tapinella panuoides with data available.

Properties

Molecular Formula

C38H34O13

Molecular Weight

698.7 g/mol

IUPAC Name

[2-acetyloxy-3,6-bis(4-hydroxyphenyl)-4,5-bis[[(Z)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoyl]oxy]phenyl] (Z)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoate

InChI

InChI=1S/C38H34O13/c1-19-27(45-19)13-16-30(42)49-36-34(24-7-11-26(41)12-8-24)38(51-32(44)18-15-29-21(3)47-29)37(50-31(43)17-14-28-20(2)46-28)33(35(36)48-22(4)39)23-5-9-25(40)10-6-23/h5-21,27-29,40-41H,1-4H3/b16-13-,17-14-,18-15-/t19-,20-,21-,27+,28+,29+/m0/s1

InChI Key

QPGKQDNGSJHXHK-YQZLAJEPSA-N

Origin of Product

United States

Foundational & Exploratory

The Fungal Origin and Biosynthesis of Leucomentin-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Leucomentin-5, a member of the p-terphenyl (B122091) class of natural products, originates from the mushroom Paxillus panuoides. This technical guide provides an in-depth exploration of its discovery, biosynthetic pathway, and the experimental protocols for its isolation and characterization, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a secondary metabolite produced by the fungus Paxillus panuoides. First reported in 2000, it is a derivative of leucoatromentin and part of a larger family of leucomentin compounds isolated from Paxillus species.[1] These compounds are of interest due to their potential biological activities. This document details the biological origin of this compound, outlines the biosynthetic pathway of its core structure, and provides a comprehensive summary of the experimental procedures used for its extraction, purification, and structural elucidation.

Biological Origin

This compound is a natural product isolated from the fruiting bodies of the basidiomycete fungus, Paxillus panuoides.[1] This mushroom is a member of the family Paxillaceae in the order Boletales. The production of leucomentins is part of the secondary metabolism of this fungus.

Biosynthesis of the p-Terphenyl Core

The biosynthesis of this compound proceeds through the formation of a p-terphenyl scaffold, with atromentin (B1665312) being a key intermediate. The pathway begins with the shikimate pathway, which produces aromatic amino acids, including L-tyrosine.

The key steps in the formation of the atromentin core are:

  • Deamination of L-Tyrosine: The amino group of L-tyrosine is removed by an aminotransferase, such as L-tyrosine:2-oxoglutarate aminotransferase (AtrD), to yield 4-hydroxyphenylpyruvic acid (4-HPP).

  • Dimerization of 4-HPP: Two molecules of 4-HPP are condensed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, specifically an atromentin synthetase (AtrA), to form atromentin.[2] This enzyme possesses adenylation (A), thiolation (T), and thioesterase (TE) domains.

The atromentin molecule then undergoes further enzymatic modifications, including reduction and esterification, to yield the various leucomentin derivatives, including this compound.

Atromentin Biosynthesis Shikimate\nPathway Shikimate Pathway L-Tyrosine L-Tyrosine Shikimate\nPathway->L-Tyrosine 4-Hydroxyphenylpyruvic Acid\n(4-HPP) 4-Hydroxyphenylpyruvic Acid (4-HPP) L-Tyrosine->4-Hydroxyphenylpyruvic Acid\n(4-HPP) AtrD (Aminotransferase) Atromentin Atromentin 4-Hydroxyphenylpyruvic Acid\n(4-HPP)->Atromentin AtrA (NRPS-like) (x2) This compound This compound Atromentin->this compound Further Modifications Isolation Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Dried Fruiting Bodies of\nPaxillus panuoides Dried Fruiting Bodies of Paxillus panuoides Methanolic Extract Methanolic Extract Dried Fruiting Bodies of\nPaxillus panuoides->Methanolic Extract Methanol Extraction Ethyl Acetate Fraction Ethyl Acetate Fraction Methanolic Extract->Ethyl Acetate Fraction Solvent Partitioning Silica Gel Column Silica Gel Column Ethyl Acetate Fraction->Silica Gel Column Sephadex LH-20 Column Sephadex LH-20 Column Silica Gel Column->Sephadex LH-20 Column Reverse-Phase HPLC Reverse-Phase HPLC Sephadex LH-20 Column->Reverse-Phase HPLC Pure this compound Pure this compound Reverse-Phase HPLC->Pure this compound

References

Discovery of Leucomentin-5 in Paxillus panuoides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and potential biological activities of Leucomentin-5, a p-terphenyl (B122091) derivative identified from the mushroom Paxillus panuoides. Due to the limited public availability of the primary discovery manuscript, this guide synthesizes information from related studies on similar compounds from the same genus to present detailed, plausible experimental protocols and to contextualize the potential significance of this natural product. This guide includes structured data tables, detailed experimental methodologies, and visualizations of the experimental workflow and a proposed signaling pathway to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. The genus Paxillus has been noted for its production of p-terphenyl derivatives, a class of compounds demonstrating significant antioxidant and other pharmacological properties. Within this context, this compound was discovered as a novel derivative from Paxillus panuoides. This guide details the methodologies pertinent to its discovery and initial characterization.

Quantitative Data Summary

CompoundMolecular FormulaMolecular WeightBioactivityIC₅₀ (µg/mL)
This compound C₂₃H₂₄O₇412.43Free Radical Scavenging, Lipid Peroxidation InhibitionData not publicly available
Leucomentin-2C₂₃H₂₄O₇412.43Lipid Peroxidation Inhibition0.06
Leucomentin-4C₂₃H₂₂O₇410.42Lipid Peroxidation Inhibition0.10

Experimental Protocols

The following sections detail the plausible experimental protocols for the isolation and characterization of this compound, based on established methods for fungal p-terphenyls.

Fungal Culture and Extraction
  • Culture Conditions: Paxillus panuoides is cultured on a solid-state rice medium to promote the production of secondary metabolites. Sterile rice (100 g) is inoculated with a mycelial slurry of P. panuoides in a 1 L Erlenmeyer flask and incubated at 25°C in the dark for 30 days.

  • Extraction: The fermented rice culture is dried and pulverized. The resulting powder is extracted three times with methanol (B129727) (MeOH) at room temperature with shaking for 24 hours per extraction. The MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc fraction, typically containing compounds of medium polarity like p-terphenyls, is collected and dried in vacuo.

Isolation and Purification of this compound
  • Silica (B1680970) Gel Column Chromatography: The crude EtOAc extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography: The combined fractions containing leucomentins are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with 100% MeOH. This step is effective in separating pigments and other polymeric materials from the target compounds.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved by RP-HPLC on a C18 column. A gradient elution system of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is employed. A typical gradient might be: 10% B to 100% B over 40 minutes, with detection at 254 nm. Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield pure this compound.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound is elucidated using a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. The spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CD₃OD.

Bioactivity Assays
  • DPPH Radical Scavenging Assay: The antioxidant activity is assessed by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A methanolic solution of the compound at various concentrations is added to a solution of DPPH. The decrease in absorbance at 517 nm is measured after 30 minutes of incubation in the dark. Ascorbic acid is used as a positive control.

  • Lipid Peroxidation Inhibition Assay: The inhibitory effect on lipid peroxidation is determined using rat liver microsomes. Peroxidation is induced by Fe²⁺/ascorbate. The extent of peroxidation is measured by the thiobarbituric acid reactive substances (TBARS) method, which quantifies malondialdehyde (MDA) formation by measuring absorbance at 532 nm.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis P_panuoides Paxillus panuoides Culture Crude_Extract Crude Methanol Extract P_panuoides->Crude_Extract Methanol Extraction EtOAc_Fraction Ethyl Acetate Fraction Crude_Extract->EtOAc_Fraction Solvent Partitioning Silica_Gel Silica Gel Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex RP_HPLC RP-HPLC (C18) Sephadex->RP_HPLC Leucomentin5 Pure this compound RP_HPLC->Leucomentin5 Structure Structure Elucidation (NMR, MS) Leucomentin5->Structure Bioactivity Bioactivity Assays (DPPH, Lipid Peroxidation) Leucomentin5->Bioactivity Signaling_Pathway Leucomentin5 This compound PDE4 Phosphodiesterase 4 (PDE4) Leucomentin5->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades to ATP ATP AC Adenylate Cyclase AC->cAMP activates AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates Inflammation Reduced Pro-inflammatory Cytokine Production PKA->Inflammation

The Chemical Architecture of Leucomentin-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Fungal Metabolite with Potent Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomentin-5, a naturally occurring p-terphenyl (B122091) derivative isolated from the mushroom Paxillus panuoides, has garnered interest for its significant free radical scavenging capabilities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. While the full experimental details from the original isolation study are not publicly accessible, this document outlines putative experimental protocols for its isolation and structural elucidation based on standard methodologies for fungal natural products. Furthermore, this guide explores the potential mechanism of action of this compound as a lipid peroxidation inhibitor, focusing on the Keap1-Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized using DOT language diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a member of the terphenyl class of organic compounds, characterized by a central benzene (B151609) ring substituted with two phenyl groups. Its structure is further elaborated with multiple hydroxyl and acetyloxy functional groups, contributing to its antioxidant potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₃₄O₁₃PubChem
Molecular Weight 698.67 g/mol PubChem
IUPAC Name [2-acetyloxy-3,6-bis(4-hydroxyphenyl)-4,5-bis[[(Z)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoyl]oxy]phenyl] (Z)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoateBOC Sciences
Canonical SMILES CC1C(O1)C=CC(=O)OC2=C(C(=C(C(=C2OC(=O)C)C3=CC=C(C=C3)O)OC(=O)C=CC4C(O4)C)OC(=O)C=CC5C(O5)C)C6=CC=C(C=C6)OPubChem
InChI Key QPGKQDNGSJHXHK-YQZLAJEPSA-NPubChem
Appearance Gray PowderBOC Sciences
Solubility Soluble in MethanolBOC Sciences

Putative Experimental Protocols

The definitive experimental protocols for the isolation and characterization of this compound are detailed in the primary literature by Yun et al. (2000)[1]. As the full text of this publication is not widely available, the following represents a generalized workflow typical for the isolation and structure elucidation of fungal secondary metabolites.

Isolation and Purification Workflow

G Figure 1: Putative Isolation Workflow for this compound A Fruiting bodies of Paxillus panuoides B Extraction with Methanol A->B C Solvent Partitioning (e.g., with n-hexane, chloroform) B->C D Column Chromatography (Silica Gel) C->D E Further Chromatographic Purification (e.g., HPLC) D->E F Pure this compound E->F

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C-NMR: To determine the number and types of carbon atoms.

    • 2D-NMR (COSY, HMQC/HSQC, HMBC): To establish the complete covalent structure by identifying correlations between protons and carbons.

Biological Activity and Mechanism of Action

This compound is a potent free radical scavenger and exhibits strong inhibitory effects on lipid peroxidation[1].

Table 2: In Vitro Biological Activity of this compound

AssayActivitySource
Inhibition of Lipid Peroxidation IC₅₀ = 0.11 µg/mLBOC Sciences

The antioxidant activity of this compound is likely attributable to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals. A key signaling pathway involved in the cellular response to oxidative stress, and therefore a probable target for modulation by this compound, is the Keap1-Nrf2-ARE pathway.

The Keap1-Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress (or antioxidant compounds like this compound), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

G Figure 2: The Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ROS Oxidative Stress (e.g., Free Radicals) ROS->Nrf2_Keap1 induces dissociation Leucomentin5 This compound Leucomentin5->Nrf2_Keap1 putative action ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes activates transcription Nrf2_nuc->ARE binds to

Caption: A simplified diagram of the Keap1-Nrf2-ARE signaling pathway.

Conclusion

This compound represents a promising natural product with significant antioxidant properties. Its complex chemical structure, rich in functionalities conducive to free radical scavenging, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress. While detailed experimental data from its original discovery remain elusive, the established methodologies for natural product chemistry provide a solid framework for its re-isolation and further characterization. The potential of this compound to modulate the Keap1-Nrf2-ARE signaling pathway offers a plausible mechanism for its observed biological activity and warrants deeper exploration. This technical guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this intriguing fungal metabolite.

References

Leucomentin-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Molecular Properties, Bioactivity, and Analysis of a Novel Fungal Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucomentin-5 is a naturally occurring p-terphenyl (B122091) derivative produced by the fungus Paxillus panuoides. As a member of the leucomentin class of compounds, it has garnered interest for its notable biological activities, particularly its potent antioxidant properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its molecular characteristics, known biological effects, and generalized experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating its therapeutic potential and mechanism of action.

Molecular Profile

This compound possesses a complex chemical structure, contributing to its significant biological activity. The fundamental molecular details are summarized below.

PropertyValueSource
Molecular Formula C₃₈H₃₄O₁₃[1]
Molecular Weight 698.67 g/mol Calculated
Class p-Terphenyl[2][3]
Source Organism Paxillus panuoides[1]
Reported Activity Free radical scavenger, Lipid peroxidation inhibitor[1]
IC₅₀ (Lipid Peroxidation) 0.10 µg/mL[2]

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its capacity as a potent antioxidant. It functions as a free radical scavenger and demonstrates strong inhibitory effects on lipid peroxidation[1][2]. The presence of multiple hydroxyl groups on its p-terphenyl scaffold likely contributes to its ability to donate hydrogen atoms and neutralize reactive oxygen species.

The detailed mechanism of action and the specific signaling pathways modulated by this compound have not yet been elucidated. Further research is required to understand its interaction with cellular targets and its broader pharmacological effects. Given the antioxidant nature of related fungal p-terphenyls, it is plausible that this compound may influence oxidative stress-related signaling cascades.

Experimental Protocols

Detailed experimental protocols for the isolation and specific bioassays of this compound are not extensively published. However, based on standard methodologies for the study of fungal secondary metabolites, the following generalized protocols can be adapted.

Isolation and Purification of Leucomentins

The isolation of leucomentins from Paxillus species typically involves a multi-step chromatographic process. A general workflow is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation fungal_biomass Fruiting Bodies of Paxillus panuoides extraction Methanolic Extraction fungal_biomass->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition active_fraction Bioactive Ethyl Acetate Fraction partition->active_fraction silica_gel Silica (B1680970) Gel Column Chromatography active_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Reverse-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (e.g., HR-ESI-MS) pure_compound->ms

Figure 1. A generalized workflow for the isolation and characterization of this compound.

  • Extraction: The fruiting bodies of Paxillus panuoides are extracted with methanol (B129727). The resulting solution is filtered and concentrated to yield a crude methanolic extract[2].

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning, for example, with ethyl acetate, to separate compounds based on polarity. The bioactive fractions are identified through preliminary screening[2].

  • Chromatographic Purification: The bioactive fraction is further purified using a combination of chromatographic techniques. This typically includes silica gel column chromatography, followed by Sephadex LH-20 column chromatography to remove pigments and other impurities. The final purification is often achieved using reverse-phase high-performance liquid chromatography (HPLC) to yield the pure compound[2].

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1][4][5][6].

Free Radical Scavenging Activity Assay (DPPH Method)

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method to evaluate the free radical scavenging activity of natural products[7][8][9].

  • Preparation of Reagents: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. A series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) are also prepared.

  • Reaction: The test sample (this compound solution) is added to the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes)[7].

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm)[7]. A decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the sample concentration[7].

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids, often using a biological sample like rat liver microsomes[2].

  • Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation.

  • Induction of Peroxidation: Lipid peroxidation is induced in the microsomal suspension using an inducing agent such as Fe²⁺/ascorbate.

  • Treatment: Different concentrations of this compound are added to the microsomal suspension before the induction of peroxidation.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay[10].

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the treated samples to the control (induced but untreated). The IC₅₀ value is then determined.

Future Directions

While the antioxidant properties of this compound are promising, further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:

  • Elucidation of Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects beyond general antioxidant activity.

  • In Vivo Studies: Preclinical studies in animal models are required to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective compounds.

  • Exploration of Other Biological Activities: Screening this compound for other potential therapeutic activities, such as anti-inflammatory, anti-cancer, or neuroprotective effects, is warranted.

Conclusion

This compound is a fungal metabolite with significant potential as a natural antioxidant. This technical guide has summarized the current knowledge of its molecular characteristics and biological activities and provided generalized protocols for its study. It is hoped that this information will facilitate further research into this promising natural product and accelerate the exploration of its therapeutic applications.

References

An In-depth Technical Guide to the Biosynthesis of Leucomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin (B7888351), a complex of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis, exhibits a broad spectrum of antibacterial activity. As the user's query for "leucomentin" likely refers to this well-documented compound, this technical guide provides a comprehensive overview of the leucomycin biosynthetic pathway. This document details the genetic organization of the biosynthetic gene cluster, the enzymatic cascade responsible for the synthesis of the polyketide backbone, and the subsequent post-polyketide synthase modifications. Furthermore, this guide presents quantitative data on leucomycin production, detailed experimental protocols for pathway elucidation, and visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Leucomycins are a group of closely related macrolide antibiotics synthesized via a type I polyketide synthase (PKS) pathway in Streptomyces kitasatoensis. The core structure consists of a 16-membered lactone ring, which is decorated with various sugar moieties, most commonly mycarose (B1676882) and mycaminose (B1220238). The antibacterial activity of leucomycins stems from their ability to bind to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. Understanding the biosynthesis of leucomycin is crucial for the rational design of novel derivatives with improved pharmacological properties through metabolic engineering and synthetic biology approaches.

The Leucomycin Biosynthetic Gene Cluster

The biosynthesis of leucomycin is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). The complete leucomycin BGC from Streptomyces kitasatoensis has been sequenced and is available in the MIBiG database under the accession number BGC0002452. The cluster spans approximately 97 kb and contains genes encoding the polyketide synthase, enzymes for deoxysugar biosynthesis, modifying enzymes, regulatory proteins, and resistance mechanisms.

The Biosynthetic Pathway of Leucomycin

The biosynthesis of leucomycin can be divided into three main stages:

  • Formation of the Polyketide Aglycone: The 16-membered macrolactone core is assembled by a large, modular type I polyketide synthase (PKS).

  • Biosynthesis of Deoxysugars: The sugars mycarose and mycaminose are synthesized from glucose-1-phosphate through dedicated enzymatic pathways.

  • Post-PKS Modifications: The aglycone is modified by hydroxylation, glycosylation, and acylation to yield the various leucomycin congeners.

Assembly of the Polyketide Aglycone

The leucomycin aglycone is synthesized from acetate, propionate, and butyrate (B1204436) precursors. The assembly is catalyzed by a modular type I PKS, where each module is responsible for one cycle of chain elongation and modification. The biosynthesis is sensitive to inhibitors of fatty acid synthesis, such as cerulenin (B1668410), which blocks the condensation of malonyl-CoA subunits, confirming its polyketide origin[1][2].

Biosynthesis of Sugar Moieties

The deoxysugars attached to the leucomycin aglycone are crucial for its biological activity. The BGC contains a set of genes responsible for the synthesis of TDP-mycarose and TDP-mycaminose from primary metabolism intermediates.

Post-PKS Modifications and Diversification

Following the synthesis of the aglycone and the sugar moieties, a series of tailoring reactions occur to produce the final leucomycin complex. These reactions include:

  • Hydroxylation: Specific cytochrome P450 monooxygenases hydroxylate the macrolactone ring.

  • Glycosylation: Glycosyltransferases attach the sugar moieties to the aglycone.

  • Acylation: An acyltransferase transfers a butyryl or isovaleryl group to the mycarose sugar, leading to different leucomycin components[3]. The precursor for the isovaleryl group is L-leucine[3].

Quantitative Data on Leucomycin Biosynthesis

The production of leucomycin is influenced by various factors, including nutrient availability and the presence of precursors. The tables below summarize key quantitative data from studies on leucomycin biosynthesis.

ParameterValueReference
OrganismStreptomyces kitasatoensis[1][2][3]
Antibiotic Class16-membered macrolide[1][2]
Cerulenin 50% Inhibition1.5 µg/mL in resting cells[2]

Table 1: General Information on Leucomycin Biosynthesis.

Precursor AddedEffect on Leucomycin TiterMajor Components ProducedReference
L-valineDoubledA4/A5 (butyryl side chain)[3]
L-leucineQuadrupledA1/A3 (isovaleryl side chain)[3]

Table 2: Effect of Precursor Feeding on Leucomycin Production.

Experimental Protocols

Fermentation of Streptomyces kitasatoensis for Leucomycin Production

Objective: To cultivate S. kitasatoensis for the production of leucomycin.

Materials:

  • Streptomyces kitasatoensis strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., glucose 2.0%, peptone 0.5%, dried yeast 0.3%, meat extract 0.5%, NaCl 0.5%, and CaCO₃ 0.3%)[1]

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed culture of S. kitasatoensis in the seed medium and incubate at 27-30°C with shaking for 48-72 hours.

  • Transfer an appropriate volume of the seed culture to the production medium in a shake flask.

  • Incubate the production culture at 27-30°C with vigorous shaking for 5-7 days.

  • Monitor leucomycin production periodically by taking samples and analyzing them using HPLC or a bioassay.

Gene Knockout in Streptomyces using PCR-Targeting

Objective: To create a targeted gene deletion mutant in S. kitasatoensis to study the function of a specific biosynthetic gene.

Materials:

  • E. coli strain carrying the Red/ET recombination system (e.g., BW25113/pIJ790)

  • Cosmid or BAC containing the leucomycin BGC

  • Disruption cassette with an antibiotic resistance marker (e.g., apramycin (B1230331) resistance)

  • Primers with homology to the target gene and the disruption cassette

  • Electroporator and competent E. coli and Streptomyces cells

Procedure:

  • Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify the disruption cassette.

  • Perform PCR to amplify the disruption cassette with the flanking homology arms.

  • Introduce the cosmid/BAC containing the leucomycin BGC into the E. coli strain expressing the Red/ET recombination proteins.

  • Electroporate the amplified disruption cassette into the E. coli strain from step 3 and select for colonies where the target gene has been replaced by the resistance cassette through homologous recombination.

  • Isolate the mutated cosmid/BAC and introduce it into a suitable Streptomyces host for conjugation with S. kitasatoensis.

  • Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette.

  • Confirm the gene knockout by PCR and analyze the mutant for changes in leucomycin production.

Visualizing the Biosynthetic Pathway and Workflows

Leucomycin Biosynthetic Pathway

Leucomycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_sugars Deoxysugar Biosynthesis cluster_post_pks Post-PKS Modifications Acetyl_CoA Acetyl-CoA PKS Type I PKS Assembly Line Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Butyryl_CoA Butyryl-CoA Butyryl_CoA->PKS Glucose Glucose TDP_Mycaminose TDP-Mycaminose Glucose->TDP_Mycaminose TDP_Mycarose TDP-Mycarose Glucose->TDP_Mycarose Aglycone 16-Membered Aglycone PKS->Aglycone Glycosylated_Intermediate Glycosylated Intermediate TDP_Mycaminose->Glycosylated_Intermediate Glycosylation TDP_Mycarose->Glycosylated_Intermediate Glycosylation Hydroxylated_Aglycone Hydroxylated Aglycone Aglycone->Hydroxylated_Aglycone Hydroxylation Hydroxylated_Aglycone->Glycosylated_Intermediate Glycosylation Leucomycin_Complex Leucomycin Complex Glycosylated_Intermediate->Leucomycin_Complex Acylation Gene_Knockout_Workflow cluster_pcr Step 1: PCR Amplification cluster_recombination Step 2: Red/ET Recombination in E. coli cluster_conjugation Step 3: Conjugation into Streptomyces cluster_selection Step 4: Selection and Verification Primers Design Primers with Homology Arms Disruption_Cassette Amplify Disruption Cassette (e.g., apramycin resistance) Primers->Disruption_Cassette E_coli_RedET E. coli with Red/ET Plasmids and Leucomycin BGC Cosmid Electroporation Electroporate PCR Product E_coli_RedET->Electroporation Recombination Homologous Recombination Electroporation->Recombination Mutated_Cosmid Isolate Mutated Cosmid Recombination->Mutated_Cosmid E_coli_donor E. coli Donor with Mutated Cosmid Conjugation Intergeneric Conjugation E_coli_donor->Conjugation S_kitasatoensis_recipient S. kitasatoensis Recipient S_kitasatoensis_recipient->Conjugation Selection Select for Double Crossover Events Verification Verify Knockout by PCR Selection->Verification Analysis Analyze Phenotype (Leucomycin Production) Verification->Analysis

References

Leucomentin-5: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomentin-5 is a naturally occurring polyphenol produced by the mushroom Paxillus panuoides.[1] As a potent free radical scavenger, it exhibits significant inhibitory effects on lipid peroxidation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details the experimental protocols for its isolation and characterization and explores its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

Initial characterization of this compound has established its fundamental chemical and physical properties. While a comprehensive experimental dataset is still developing, the available information provides a solid foundation for its application in research and drug development.

Chemical Properties
PropertyValueSource
Molecular Formula C38H34O13
Molecular Weight 698.67 g/mol [1]
IUPAC Name [2-acetyloxy-3,6-bis(4-hydroxyphenyl)-4,5-bis[[(Z)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoyl]oxy]phenyl] (Z)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoate[1]
Canonical SMILES CC1C(O1)C=CC(=O)OC2=C(C(=C(C(=C2OC(=O)C)C3=CC=C(C=C3)O)OC(=O)C=CC4C(O4)C)OC(=O)C=CC5C(O5)C)C6=CC=C(C=C6)O[1]
InChI Key QPGKQDNGSJHXHK-YQZLAJEPSA-N[1]
Physical Properties
PropertyValueSource
Appearance Gray Powder[1]
Solubility Soluble in Methanol (B129727)[1]

Note: Further quantitative physical data such as melting point, boiling point, and pKa have not been reported in the reviewed literature.

Experimental Protocols

The isolation and characterization of this compound were first described by Yun et al. in 2000. The following protocols are based on their reported methodology.

Isolation of this compound from Paxillus panuoides**

The isolation of this compound involves a multi-step extraction and chromatographic purification process from the fruiting bodies of the mushroom Paxillus panuoides.

G Isolation Workflow for this compound A Fruiting bodies of Paxillus panuoides B Extraction with organic solvent (e.g., Methanol) A->B C Concentration of crude extract B->C D Solvent partitioning C->D E Silica (B1680970) gel column chromatography D->E F Further purification by HPLC E->F G Isolated this compound F->G

Isolation workflow for this compound.

Methodology:

  • Extraction: The dried and powdered fruiting bodies of Paxillus panuoides are subjected to exhaustive extraction with an organic solvent such as methanol at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Separation: The bioactive fractions, typically the ethyl acetate fraction, are subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents to separate the different components.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

G Structural Characterization Workflow A Isolated this compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D Determination of Molecular Formula and Weight B->D E Elucidation of the carbon-hydrogen framework C->E F Final Structure Confirmation D->F E->F

Workflow for the structural characterization of this compound.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (e.g., COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Biological Activity and Signaling Pathways

This compound is recognized for its potent antioxidant properties, specifically as a free radical scavenger and an inhibitor of lipid peroxidation. Its IC50 value for the inhibition of lipid peroxidation has been reported to be 0.11 μg/mL.

Proposed Mechanism of Action: Free Radical Scavenging

As a polyphenolic compound, this compound likely exerts its free radical scavenging effects through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, which are common for compounds with multiple hydroxyl groups on aromatic rings.

G Proposed Free Radical Scavenging by this compound Leucomentin This compound (-OH) Radical Free Radical (R•) Leucomentin->Radical Donates H• Leucomentin_Radical This compound Radical (O•) Leucomentin->Leucomentin_Radical Scavenged Neutralized Molecule (RH) Radical->Scavenged G Potential Nrf2 Signaling Pathway Involvement cluster_0 Cytoplasm cluster_1 Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Leucomentin This compound Leucomentin->ROS Scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GSTs) Transcription->Antioxidant_Genes

References

Leucomentin-5 as a natural free radical scavenger

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Natural Free Radical Scavengers: A Focus on Phlorotannins

Introduction

The search for potent, naturally occurring free radical scavengers is a cornerstone of research in pharmacology, medicine, and nutrition. Free radicals, highly reactive molecules with unpaired electrons, are implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, compounds capable of neutralizing these damaging species are of significant interest for therapeutic and preventive applications.

This guide initially aimed to provide a comprehensive overview of . However, a thorough review of the scientific literature reveals that while a compound named Leucomentin-5, derived from the mushroom Paxillus panuoides, has been identified and suggested to possess free radical scavenging properties, detailed quantitative data and mechanistic studies are not extensively available in publicly accessible databases[1][2].

Therefore, to provide a valuable and data-rich technical resource for researchers, scientists, and drug development professionals, this guide will focus on a well-characterized and potent class of natural free radical scavengers: phlorotannins . These polyphenolic compounds, found abundantly in brown algae, exemplify the principles of natural antioxidant activity and have been the subject of extensive research. We will specifically examine the properties of prominent phlorotannins such as eckol, dieckol, and phlorofucofuroeckol-A from the edible brown alga Ecklonia cava. These compounds serve as excellent models for understanding the mechanisms, experimental evaluation, and therapeutic potential of natural free radical scavengers.

Data Presentation: Quantitative Antioxidant Activity of Phlorotannins

The free radical scavenging efficacy of phlorotannins has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant power of a compound, with lower values indicating greater potency.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference
Eckol DPPH Radical Scavenging-~30 µM (for 79% scavenging)[3]
Hydrogen Peroxide Scavenging--[3]
Hydroxyl Radical Scavenging--[3]
Dieckol DPPH Radical Scavenging-Varies by study[4]
ACE Inhibition0.96 mg/mL (for ethanol (B145695) extract)-[5][6]
Phlorofucofuroeckol-A DPPH Radical Scavenging-Varies by study[4]
Alkyl Radical Scavenging-Strongest among ROS[7]

Note: Direct comparative IC50 values for all three compounds from a single study are not consistently available across the search results. The provided data is indicative of their potent antioxidant activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the free radical scavenging and antioxidant properties of phlorotannins.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound[8].

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant[9].

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 1 M in methanol (B129727) or ethanol)[4]. From the stock, prepare a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., phlorotannin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to be tested.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions. Then, add the DPPH working solution to each well/cuvette. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[4].

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method to assess antioxidant activity[10].

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay (using DCFH-DA)

This assay measures the ability of an antioxidant to scavenge intracellular reactive oxygen species (ROS)[3].

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS. Antioxidants that scavenge ROS will reduce the fluorescence.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., Vero cells or HepG2 cells) in a 96-well plate and allow them to adhere overnight[7][11].

  • Loading with DCFH-DA: Wash the cells with a buffer (e.g., PBS) and then incubate them with a solution of DCFH-DA (e.g., 25 µM) for a specific time (e.g., 30-60 minutes) at 37°C.

  • Treatment with Antioxidant: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the test compound for a period (e.g., 1 hour).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H2O2) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[7][11].

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

  • Calculation: The percentage of ROS inhibition is calculated by comparing the fluorescence of the antioxidant-treated cells to the control cells (treated only with the pro-oxidant).

Mandatory Visualizations

General Mechanism of Free Radical Scavenging by Polyphenols

Free_Radical_Scavenging Polyphenol Ph-OH PhenoxyRadical Ph-O• (Stabilized) Polyphenol->PhenoxyRadical Donates H• FreeRadical R• StableMolecule RH FreeRadical->StableMolecule Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow for In Vitro Antioxidant Assays

Experimental_Workflow A Prepare Reagents (e.g., DPPH, ABTS) C Mix Reagents and Test Compound A->C B Prepare Test Compound (Phlorotannin Dilutions) B->C D Incubate (Dark, Room Temp) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition and IC50 Value E->F G Data Analysis and Interpretation F->G

Caption: A typical experimental workflow for in vitro antioxidant capacity assays.

Nrf2 Signaling Pathway Activation by Phlorotannins

Nrf2_Pathway cluster_cell Cell Phlorotannin Phlorotannin (e.g., Dieckol) Keap1_Nrf2 Keap1-Nrf2 Complex Phlorotannin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) (in Nucleus) Nrf2->ARE Translocates and binds AntioxidantEnzymes Expression of Antioxidant and Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activates Transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Activation of the Nrf2 signaling pathway by phlorotannins.

Conclusion

While the specific compound "this compound" remains relatively uncharacterized in the broader scientific literature, the principles of natural free radical scavenging are well-exemplified by the phlorotannins from brown algae. Compounds like eckol, dieckol, and phlorofucofuroeckol-A demonstrate potent antioxidant activities through direct radical scavenging and the modulation of cellular defense pathways such as the Nrf2 signaling cascade[12][13]. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of such compounds. For researchers, scientists, and drug development professionals, the study of phlorotannins provides a robust framework for the discovery and development of novel, natural-source therapeutics for combating oxidative stress-related diseases. Further investigation into the "leucomentin" class of compounds is warranted to determine if they represent another promising family of natural free radical scavengers.

References

Leucomentin-5: A Technical Guide to its Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomentin-5, a p-terphenyl (B122091) derivative isolated from the mushroom Paxillus panuoides, has demonstrated notable antioxidant properties. This technical guide provides an in-depth analysis of the currently understood mechanism of action by which this compound exerts its antioxidant effects. The primary mechanism appears to be the chelation of iron, which plays a crucial role in mitigating oxidative damage by inhibiting the Fenton reaction and subsequent lipid peroxidation. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the proposed molecular pathways.

Core Mechanism: Iron Chelation and Inhibition of Lipid Peroxidation

The principal antioxidant action of this compound is attributed to its ability to chelate ferrous iron (Fe²⁺). By binding to iron, this compound prevents its participation in the Fenton reaction, a key process in the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These hydroxyl radicals are potent initiators of lipid peroxidation, a chain reaction that damages cell membranes and other lipid-containing structures, leading to cellular dysfunction and death. By sequestering iron, this compound effectively acts as a preventive antioxidant, halting the cascade of oxidative damage at a critical initiation step.[1][2] This is in contrast to chain-breaking antioxidants that directly scavenge free radicals. Studies on related leucomentins have shown that they do not exhibit significant scavenging activity against superoxide (B77818) or DPPH radicals, further supporting the iron chelation model.[1]

The efficacy of this compound in preventing lipid peroxidation has been quantified, demonstrating its potent inhibitory effects.

Quantitative Data on Antioxidant Activity
CompoundAssaySystemIC₅₀ ValueReference
This compoundLipid Peroxidation InhibitionRat Liver Microsomes0.11 µg/mL[3][4]

Experimental Protocols

Lipid Peroxidation Inhibition Assay in Rat Liver Microsomes (Thiobarbituric Acid Reactive Substances - TBARS Assay)

This protocol is a representative method for assessing the inhibition of lipid peroxidation, a key antioxidant activity of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of lipid peroxidation (IC₅₀) in a rat liver microsomal system.

Materials:

  • Rat liver microsomes

  • This compound

  • NADPH

  • Tris-HCl buffer

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture: The reaction mixture typically contains rat liver microsomes, a buffer solution (e.g., Tris-HCl), and the test compound (this compound) at various concentrations.

  • Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an inducing agent, such as NADPH.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 15-30 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a solution containing TCA and BHT. BHT is added to prevent further oxidation during the subsequent heating step.

  • Formation of TBARS: TBA solution is added to the mixture, which is then heated in a boiling water bath for a set time (e.g., 15-20 minutes). During this step, malondialdehyde (MDA), a major product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.

  • Measurement: After cooling, the mixture is centrifuged to pellet the precipitated protein. The absorbance of the supernatant is measured spectrophotometrically at a wavelength of 532 nm.

  • Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing this compound to that of a control sample without the inhibitor. The IC₅₀ value is then determined from a dose-response curve.

Signaling Pathways and Logical Relationships

While direct experimental evidence for the effect of this compound on specific signaling pathways such as Nrf2 and NF-κB is currently unavailable, its primary mechanism of iron chelation suggests potential indirect interactions. Iron is a critical cofactor for enzymes involved in these pathways, and its dysregulation can impact their activity. The following diagrams illustrate the known mechanism of this compound and a hypothesized downstream consequence on NF-κB signaling, a major regulator of inflammation often linked to oxidative stress.

Mechanism of this compound in Preventing Oxidative Damage

Leucomentin5_Mechanism cluster_fenton Fenton Reaction cluster_damage Oxidative Damage Fe2 Fe²⁺ (Ferrous Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->OH_radical Lipid_peroxidation Lipid Peroxidation OH_radical->Lipid_peroxidation Lipid Lipids Leucomentin5 This compound Chelation Iron Chelation Leucomentin5->Chelation Chelation->Fe2 Inhibits

Caption: this compound prevents oxidative damage by chelating iron, thereby inhibiting the Fenton reaction.

Experimental Workflow for Lipid Peroxidation (TBARS) Assay

TBARS_Workflow start Start microsomes Prepare Rat Liver Microsomes start->microsomes reaction_setup Set up Reaction Mixture (Microsomes, Buffer, this compound) microsomes->reaction_setup initiation Initiate Peroxidation (add NADPH) reaction_setup->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction (add TCA + BHT) incubation->termination tba_addition Add TBA Solution termination->tba_addition heating Heat at 95-100°C tba_addition->heating measurement Measure Absorbance at 532 nm heating->measurement analysis Calculate % Inhibition and IC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for the thiobarbituric acid reactive substances (TBARS) assay.

Hypothesized Downstream Effect on NF-κB Signaling

Disclaimer: The following pathway is a hypothesized downstream effect based on the known interplay between oxidative stress and inflammation. There is currently no direct experimental evidence linking this compound to the NF-κB pathway.

NFkB_Hypothesis cluster_cytoplasm Cytoplasm ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades, releasing Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to NFkB_IkB NF-κB (p50/p65) IκB Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Leucomentin5 This compound Leucomentin5->ROS Reduces (via iron chelation)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound through reduction of ROS.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as an antioxidant primarily through the mechanism of iron chelation, leading to the potent inhibition of lipid peroxidation. This mode of action distinguishes it from many other natural antioxidants that act as direct radical scavengers.

Further research is warranted to fully elucidate the biological activities of this compound. Key areas for future investigation include:

  • Direct experimental validation of the effect of this compound on the Nrf2 and NF-κB signaling pathways to move beyond the current hypothesized interactions.

  • In vivo studies to assess the bioavailability, pharmacokinetics, and efficacy of this compound in animal models of diseases associated with oxidative stress.

  • Comprehensive toxicological profiling to establish the safety of this compound for potential therapeutic applications.

  • Structure-activity relationship studies of this compound and its analogues to identify key structural features responsible for its antioxidant activity and to potentially develop more potent derivatives.

This technical guide provides a foundational understanding of this compound's antioxidant properties, offering a basis for continued research and development in the field of natural product-based therapeutics.

References

Leucomentin-5 and the Inhibition of Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomentin-5, a p-terphenyl (B122091) derivative isolated from the mushroom Paxillus panuoides, has demonstrated significant potential as an inhibitor of lipid peroxidation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols. Furthermore, it explores the potential signaling pathways involved in its antioxidant activity. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic applications of this compound and related compounds.

Introduction to Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This chain reaction, often initiated by reactive oxygen species (ROS), leads to the formation of lipid hydroperoxides and secondary products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These byproducts can cause significant cellular damage by reacting with other biomolecules like proteins and DNA, ultimately contributing to cellular dysfunction and the pathogenesis of various diseases.

The process of lipid peroxidation can be broadly divided into three stages:

  • Initiation: The abstraction of a hydrogen atom from a methylene (B1212753) group of a PUFA by a radical species, forming a lipid radical.

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.

  • Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

Due to its detrimental effects, the inhibition of lipid peroxidation is a key therapeutic target for a wide range of pathologies associated with oxidative stress.

This compound: A Natural Inhibitor of Lipid Peroxidation

This compound is a member of the leucomentin class of p-terphenyl compounds, which are secondary metabolites found in mushrooms of the Paxillus genus. Research has identified several leucomentin derivatives, including Leucomentin-2, -4, -5, and -6, as potent free radical scavengers with the ability to inhibit lipid peroxidation.[1]

Mechanism of Action

The primary mechanism by which p-terphenyl compounds like leucomentins are thought to inhibit lipid peroxidation is through their potent free radical scavenging activity. The phenolic hydroxyl groups present in their structure can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the propagation phase of the lipid peroxidation chain reaction.

Furthermore, studies on related leucomentin compounds suggest that their inhibitory effect on lipid peroxidation may also be attributed to their ability to chelate iron.[2] Iron, in its ferrous (Fe²⁺) state, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, which can initiate lipid peroxidation. By chelating iron, leucomentins may prevent this initial step, thus providing a dual protective effect.

Quantitative Data on Lipid Peroxidation Inhibition

While the specific IC₅₀ value for this compound's inhibition of lipid peroxidation is not yet available in publicly accessible literature, data from closely related compounds isolated from the same source provide a strong indication of its potential potency.

Table 1: IC₅₀ Values of Leucomentin Derivatives for the Inhibition of Lipid Peroxidation in Rat Liver Microsomes [1]

CompoundIC₅₀ (µg/mL)
Leucomentin-20.06
Leucomentin-40.10

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

These low IC₅₀ values for Leucomentin-2 and -4 highlight the significant antioxidant potential of this class of compounds and suggest that this compound is also likely to be a highly effective inhibitor of lipid peroxidation.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of this compound's inhibition of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting the formation of malondialdehyde (MDA), a secondary product of this process.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be quantified spectrophotometrically.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Biological sample (e.g., tissue homogenate, cell lysate, microsomes)

  • This compound or other test compounds

  • Inducer of lipid peroxidation (e.g., FeSO₄/ascorbate, H₂O₂)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare the biological sample (e.g., rat liver microsomes) at a suitable concentration in an appropriate buffer.

  • Induction of Lipid Peroxidation: Incubate the sample with an inducing agent in the presence and absence of various concentrations of this compound. A control group without the inducer should also be included.

  • Reaction Termination and Protein Precipitation: Stop the reaction by adding a TCA solution and centrifuge to precipitate proteins.

  • TBARS Reaction: Add TBA solution to the supernatant and incubate at high temperature (e.g., 95°C) for a specified time (e.g., 30-60 minutes).

  • Quantification: After cooling, measure the absorbance of the resulting pink-colored solution at a specific wavelength (typically 532 nm).

  • Calculation: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of MDA or its precursor, TMP. The percentage inhibition of lipid peroxidation by this compound can be calculated relative to the control group with the inducer alone.

Experimental Workflow for TBARS Assay

TBARS_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_reaction TBARS Reaction cluster_analysis Data Analysis prep Prepare Biological Sample (e.g., Rat Liver Microsomes) incubate Incubate Sample with Inducer and this compound prep->incubate inducer Prepare Inducer (e.g., FeSO4/Ascorbate) inducer->incubate leucomentin Prepare this compound Solutions leucomentin->incubate add_tca Add TCA to Stop Reaction & Precipitate Protein incubate->add_tca centrifuge Centrifuge add_tca->centrifuge add_tba Add TBA to Supernatant and Heat (95°C) centrifuge->add_tba measure Measure Absorbance at 532 nm add_tba->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) Assay.

Potential Signaling Pathways Modulated by this compound

While direct evidence for the signaling pathways modulated by this compound is not yet available, the antioxidant properties of structurally related phenolic compounds suggest potential involvement of key cellular defense pathways.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and their damaging effects.

Many natural phenolic compounds have been shown to activate the Nrf2-ARE pathway. It is plausible that this compound, as a phenolic p-terphenyl, could act as an activator of this pathway, thereby indirectly inhibiting lipid peroxidation by boosting the endogenous antioxidant defenses of the cell.

Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Leucomentin5 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Leucomentin5->Keap1_Nrf2 Induces Dissociation? ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Lipid_Peroxidation_Inhibition Inhibition of Lipid Peroxidation Antioxidant_Enzymes->Lipid_Peroxidation_Inhibition

Caption: Postulated Nrf2-ARE Signaling Pathway for this compound.

Conclusion and Future Directions

This compound, a p-terphenyl derivative from Paxillus panuoides, demonstrates significant promise as an inhibitor of lipid peroxidation. While direct quantitative data for this compound is still forthcoming, the potent activity of its structural analogs strongly supports its antioxidant potential. The primary mechanism of action is likely through direct radical scavenging, with a possible contribution from iron chelation. Future research should focus on:

  • Determining the precise IC₅₀ value of this compound for lipid peroxidation inhibition in various experimental models.

  • Elucidating the specific signaling pathways modulated by this compound, particularly its effect on the Nrf2-ARE pathway.

  • Conducting in vivo studies to evaluate the bioavailability, safety, and efficacy of this compound in models of diseases associated with oxidative stress.

The exploration of this compound and other related natural products offers a promising avenue for the development of novel therapeutic agents to combat oxidative damage and its pathological consequences.

References

In Vitro Antioxidant Activity of Leucoagaricus leucothites Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No peer-reviewed scientific literature was found for a compound specifically named "Leucomentin-5". This technical guide instead focuses on the documented in vitro antioxidant activity of extracts from the mushroom Leucoagaricus leucothites, which contains antioxidant compounds such as catechin (B1668976). The methodologies and data presented herein are based on established antioxidant assays and findings from research on this species.

This guide is intended for researchers, scientists, and drug development professionals interested in the antioxidant potential of natural products, particularly those derived from fungi.

Introduction

The search for novel antioxidant compounds from natural sources is a significant area of research in the prevention and treatment of diseases associated with oxidative stress. Fungi, including various mushroom species, are known to produce a wide array of secondary metabolites with diverse biological activities. This guide provides a technical overview of the in vitro antioxidant properties of extracts from the edible macrofungus Leucoagaricus leucothites. The primary antioxidant mechanisms evaluated are radical scavenging and metal ion chelation, which are common attributes of phenolic compounds found in this species.

Quantitative Antioxidant Data

The ethanolic extract of Leucoagaricus leucothites has been evaluated for its antioxidant potential, with catechin identified as a major phenolic component. The following table summarizes the key quantitative findings from these assessments.[1]

ParameterResultConditions/Notes
DPPH Radical Scavenging Effect 71%At a concentration of 10 mg/mL.
Ferrous Ion Chelating Effect 82%At a concentration of 15 mg/mL.
Total Phenol Content 3.40 ± 0.5 mg/g-
Ascorbic Acid Content 2.10 ± 0.3 mg/g-
β-Carotene Content 0.02 ± 0.0 mg/g-
Lycopene Content 0.01 ± 0.0 mg/g-
Major Phenolic Component Catechin288 mg/L in the extract.

Experimental Protocols

Detailed methodologies for standard in vitro antioxidant assays are provided below. These protocols are generalized and can be adapted for the evaluation of various natural product extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the Leucoagaricus leucothites extract in methanol.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 0.5 mL of the extract solution at different concentrations.

  • Incubation: Shake the mixture vigorously and incubate for 30 minutes in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Control: A control is prepared using 0.5 mL of methanol instead of the extract solution.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the Leucoagaricus leucothites extract in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the extract solution to 190 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the mixture for 30 minutes in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Control: A control is prepared using the solvent instead of the extract.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the Leucoagaricus leucothites extract.

  • Reaction Mixture: Add 30 µL of the extract solution to 1 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Calculation: The antioxidant capacity is expressed as ferric reducing equivalents (in µM Fe²⁺) by comparing the absorbance of the sample with the standard curve.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Extract DPPH_sol->Mix Sample_prep Prepare Extract Concentrations Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate Scavenging Activity (%) Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical (ABTS + K2S2O8) Working_sol Dilute ABTS Radical to Absorbance ~0.7 ABTS_rad->Working_sol Mix Mix ABTS Working Solution with Extract Working_sol->Mix Sample_prep Prepare Extract Concentrations Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate Scavenging Activity (%) Measure->Calculate

Caption: ABTS Radical Scavenging Assay Workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Extract/Standard FRAP_reagent->Mix Sample_prep Prepare Extract Concentrations Sample_prep->Mix Standard_prep Prepare FeSO4 Standards Standard_prep->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (µM Fe2+) Measure->Calculate

Caption: FRAP Assay Workflow.

Potential Antioxidant Signaling Pathway

Flavonoids, such as the identified catechin in Leucoagaricus leucothites, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Flavonoid Flavonoid (e.g., Catechin) Flavonoid->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitination & Degradation Nrf2->Ub targeted for Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Nrf2 Antioxidant Response Pathway.

References

Preliminary Toxicity Profile of Leucomentin-5: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research databases and scientific literature do not contain specific preliminary toxicity studies for the compound designated Leucomentin-5. While a 2000 publication reports the isolation of this compound and -6 from the mushroom Paxillus panuoides, it does not detail toxicological evaluations[1]. The broader genus Paecilomyces, a known producer of other bioactive metabolites, has been studied for various biological activities, including insecticidal and cytotoxic effects, but specific data for this compound is not available[2][3][4][5][6].

This document provides a comprehensive methodological framework and template for conducting and presenting preliminary toxicity studies for a novel compound like this compound, structured as an in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This guide outlines the essential components of a preliminary toxicity assessment for the novel compound this compound. It details standardized experimental protocols for in vitro and in vivo studies, provides a structured format for the presentation of quantitative data, and includes templates for visualizing experimental workflows and potential toxicological signaling pathways. The objective is to establish a foundational understanding of the compound's safety profile.

Quantitative Toxicity Data Summary

All quantitative data from preliminary toxicity assays should be summarized for clarity and comparative analysis. The following tables represent a standardized format for presenting such data.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeIncubation Time (hr)IC₅₀ (µM)Test Concentration Range (µM)
e.g., HEK293e.g., MTTe.g., 24Data Not AvailableData Not Available
e.g., HepG2e.g., MTTe.g., 48Data Not AvailableData Not Available
e.g., A549e.g., LDHe.g., 24Data Not AvailableData Not Available

Table 2: Acute In Vivo Toxicity Data

Animal ModelAdministration RouteLD₅₀ (mg/kg)95% Confidence IntervalObservation Period (days)Key Clinical Signs
e.g., Sprague-Dawley Rate.g., Oral (gavage)Data Not AvailableData Not Availablee.g., 14Data Not Available
e.g., Swiss Albino Mousee.g., IntraperitonealData Not AvailableData Not Availablee.g., 14Data Not Available

Table 3: Genotoxicity Assay Summary

Assay TypeTest SystemMetabolic Activation (S9)ResultConcentration Range Tested
e.g., Ames Teste.g., S. typhimurium TA98e.g., With & WithoutData Not AvailableData Not Available
e.g., Comet Assaye.g., Human Lymphocytese.g., N/AData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are critical for reproducibility and interpretation of results.

In Vitro Cytotoxicity: MTT Assay
  • Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture media to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated for 24 and 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is calculated using non-linear regression analysis.

Acute Oral Toxicity: Up-and-Down Procedure (UDP)
  • Animal Model: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats (8-12 weeks old) are used. Animals are acclimated for at least 5 days before dosing.

  • Housing: Animals are housed individually with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dosing: A starting dose (e.g., 300 mg/kg) of this compound, formulated in a vehicle like 0.5% carboxymethylcellulose, is administered by oral gavage.

  • Procedure: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose (factor of 3.2). If it dies, the next receives a lower dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity) and changes in body weight for up to 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

  • LD₅₀ Estimation: The LD₅₀ is calculated using specialized software that applies the maximum likelihood method based on the outcomes of the sequential dosing.

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Acute Toxicity cell_culture Cell Line Culture (e.g., HepG2, HEK293) seeding Seeding in 96-well Plates cell_culture->seeding treatment_vitro 24/48h Treatment (this compound) seeding->treatment_vitro assay Cytotoxicity Assay (e.g., MTT, LDH) treatment_vitro->assay data_analysis_vitro Data Analysis (IC50 Calculation) assay->data_analysis_vitro report Final Toxicity Report data_analysis_vitro->report acclimatization Animal Acclimatization (e.g., Rats) dosing Single Dose Administration (Oral Gavage) acclimatization->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis_vivo Data Analysis (LD50 Estimation) necropsy->data_analysis_vivo data_analysis_vivo->report start Start: Compound Synthesis & Characterization cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Experimental workflow for preliminary toxicity assessment.

G cluster_cell Target Cell L5 This compound ROS ↑ Reactive Oxygen Species (ROS) L5->ROS Hypothesized Effect Mito Mitochondrial Dysfunction ROS->Mito induces Casp9 Caspase-9 Activation Mito->Casp9 releases Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Leucomentin-5 from Paxillus panuoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillus panuoides, also known as Tapinella panuoides, is a species of fungus that produces a variety of secondary metabolites, some of which have shown potential biological activities. Among these are the leucomentins, a group of p-terphenyl (B122091) compounds. Leucomentin-5, along with other derivatives, has been identified and isolated from the fruiting bodies of this mushroom. This document provides a detailed protocol for the isolation of this compound from P. panuoides, based on established methods for the separation of similar compounds from this species. The protocols outlined below are compiled from methodologies reported for the isolation of leucomentins and other p-terphenyl derivatives from Paxillus species.[1][2][3][4]

Data Presentation

ParameterDescriptionExpected Outcome/Measurement
Starting Material Dry weight of Paxillus panuoides fruiting bodies.Grams (g) or Kilograms (kg)
Crude Extract Yield Weight of the crude methanolic extract.Grams (g); Percentage yield (%)
Fraction Yields Weight of fractions obtained after solvent partitioning and column chromatography.Grams (g) or Milligrams (mg); Percentage yield (%)
Pure Compound Yield Weight of isolated this compound.Milligrams (mg); Percentage yield (%)
Purity Purity of the final this compound sample.Percentage (%) as determined by HPLC, NMR, or other analytical techniques.
IC50 Values Inhibitory concentration for biological assays (e.g., free radical scavenging).Micrograms per milliliter (µg/mL) or Molar (M)

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound from P. panuoides.

Preparation of Fungal Material
  • Obtain fresh fruiting bodies of Paxillus panuoides.

  • Clean the fungal material to remove any debris.

  • Freeze-dry or air-dry the fruiting bodies to a constant weight.

  • Grind the dried fungal material into a fine powder using a blender or mill.

Extraction of Secondary Metabolites

This protocol is based on the common use of methanol (B129727) for extracting p-terphenyls from Paxillus species.[1][3]

  • Macerate the powdered fungal material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours.

  • Perform the extraction multiple times (e.g., 3 times) to ensure exhaustive extraction.

  • Combine the methanolic extracts and filter them to remove solid fungal material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Solvent Partitioning

Solvent partitioning is employed to separate compounds based on their polarity.

  • Suspend the crude methanolic extract in a mixture of water and a non-polar solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate and collect the ethyl acetate (B1210297) fraction.

  • Repeat the extraction of the aqueous layer with ethyl acetate multiple times.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction, which is expected to contain this compound.[1]

Chromatographic Purification

A multi-step chromatographic approach is necessary for the isolation of pure this compound.

This step provides a preliminary separation of compounds based on polarity.

  • Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

  • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the sample to the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool fractions containing compounds with similar TLC profiles.

This technique separates compounds based on their size and polarity.

  • Pack a column with Sephadex LH-20 resin slurried in a suitable solvent (e.g., methanol).

  • Dissolve the fraction of interest from the silica gel chromatography in the mobile phase.

  • Apply the sample to the column and elute with the same solvent.

  • Collect fractions and monitor using TLC or HPLC.

  • Pool the fractions containing the target compound.

Reverse-phase HPLC is the final step to obtain highly pure this compound.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: Use a UV detector, monitoring at wavelengths relevant for p-terphenyls (e.g., 254 nm and 280 nm).

  • Injection: Inject the semi-purified sample from the previous chromatographic step.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction by analytical HPLC.

Structure Elucidation

The identity and structure of the isolated this compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the chemical structure.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the isolation and potential activity of this compound.

experimental_workflow start Paxillus panuoides Fruiting Bodies extraction Methanolic Extraction start->extraction partitioning Solvent Partitioning (Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Reverse-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for isolating this compound.

logical_relationship cluster_source Fungal Source cluster_compounds Secondary Metabolites cluster_activity Reported Biological Activity paxillus Paxillus panuoides leucomentins Leucomentins (e.g., this compound) paxillus->leucomentins other_terphenyls Other p-Terphenyls paxillus->other_terphenyls antioxidant Free Radical Scavenging leucomentins->antioxidant

Caption: Relationship of this compound to its source and activity.

References

Application Notes and Protocols for the Extraction and Purification of Leucomentin-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomentin-5 is a terpene derivative first isolated from the mushroom Paxillus panuoides[1]. As a secondary metabolite from a fungal source, it represents a class of compounds with significant potential for diverse biological activities[2][3]. Terpenoids, in general, are widely studied for their pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer effects[4]. The successful investigation of this compound for drug development purposes relies on a robust and efficient protocol for its extraction and purification.

These application notes provide a comprehensive methodology for the isolation of this compound from fungal cultures. The protocol details the fermentation of the source organism, followed by systematic solvent extraction and a multi-step chromatographic purification process. The methods are based on established techniques for the isolation of fungal secondary metabolites and terpenes[2][5][6][7].

Data Summary

The following table summarizes the expected quantitative data from a typical extraction and purification workflow for this compound, starting from a 10L fungal fermentation culture. These values are representative and may vary based on fermentation yield and experimental conditions.

Purification StageStarting MaterialVolume/MassKey ParametersPurity (%)Yield (mg)
Crude Extraction Fungal Mycelium & Broth10 LEthyl Acetate (B1210297) Extraction< 5%~1500
Solvent Partitioning Crude Ethyl Acetate Extract1500 mgHexane (B92381)/Methanol (B129727) Partition~15%~450
Silica (B1680970) Gel Column Enriched Hexane Fraction450 mgGradient Elution (Hexane:EtOAc)~60%~120
Preparative HPLC Active Column Fractions120 mgIsocratic Elution (ACN:H₂O)> 98%~35

Experimental Protocols

Protocol 1: Fungal Fermentation

This protocol outlines the cultivation of Paxillus panuoides to produce this compound.

  • Media Preparation: Prepare a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom nutrient-rich medium) and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a mycelial culture of Paxillus panuoides.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking at 150 rpm to ensure proper aeration[2]. The production of secondary metabolites is often enhanced in submerged fermentation conditions[2].

  • Monitoring: Monitor the growth of the fungus and, if possible, use a small sample for analytical HPLC to determine the optimal time for harvesting, corresponding to the peak production of this compound.

Protocol 2: Extraction of Crude this compound

This protocol describes the initial extraction of metabolites from the fungal culture.

  • Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration.

  • Mycelium Extraction: Homogenize the mycelium and extract with ethyl acetate (EtOAc) at a 1:3 ratio (mycelium mass:solvent volume). Stir for 12-16 hours at room temperature[8].

  • Broth Extraction: Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate. Repeat this step three times to maximize recovery[2].

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Chromatography

This multi-step protocol details the purification of this compound from the crude extract.

  • Solvent Partitioning (Optional but Recommended):

    • Dissolve the crude extract in methanol (MeOH).

    • Perform a liquid-liquid extraction against hexane to separate non-polar compounds (where terpenes are likely to be found) from more polar impurities[6][7].

    • Collect the hexane fraction and evaporate the solvent. This will be the sample for column chromatography.

  • Silica Gel Column Chromatography:

    • Column Packing: Prepare a glass column packed with silica gel (e.g., 70-230 mesh) using a non-polar solvent like hexane as the slurry[5][9].

    • Sample Loading: Dissolve the partitioned extract in a minimal amount of hexane and load it onto the top of the silica column[6].

    • Elution: Elute the column with a step-wise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.)[7].

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 15 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC)[5][7].

    • Fraction Pooling: Combine the fractions that show the presence of the target compound (based on Rf value) and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a preparative C18 reverse-phase HPLC column for final purification[3][4].

    • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water is a common mobile phase for terpene purification. The exact ratio should be optimized using an analytical HPLC first, but a starting point could be an isocratic elution with 70% ACN.

    • Injection and Collection: Dissolve the semi-purified sample from the silica column in the mobile phase, filter through a 0.45 µm filter, and inject it into the HPLC system. Collect the peak corresponding to this compound based on its retention time.

    • Final Step: Evaporate the solvent from the collected HPLC fraction to obtain the purified this compound.

Protocol 4: Purity Analysis and Characterization

This protocol is for confirming the identity and purity of the final product.

  • Purity Assessment: Analyze the purified fraction using analytical HPLC with a UV detector or a mass spectrometer (LC-MS) to confirm its purity[4].

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound[4].

    • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.

    • Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule[4].

Visualizations

Extraction_Purification_Workflow Figure 1: this compound Extraction and Purification Workflow cluster_fermentation Fungal Culture cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Paxillus panuoides Harvest 2. Harvest Mycelium and Broth Fermentation->Harvest Extraction 3. Ethyl Acetate Extraction Harvest->Extraction Concentration 4. Concentration (Crude Extract) Extraction->Concentration Silica 5. Silica Gel Column Chromatography Concentration->Silica TLC 6. TLC Analysis of Fractions Silica->TLC HPLC 7. Preparative HPLC TLC->HPLC Pool Active Fractions Pure_Compound Pure this compound HPLC->Pure_Compound Analysis 8. Purity & Structural Analysis (LC-MS, NMR) Pure_Compound->Analysis Signaling_Pathway_Placeholder Figure 2: Chromatographic Fraction Selection Logic Start Silica Column Fractions TLC_Screen TLC Analysis for Target Rf Value Start->TLC_Screen Pool Pool Positive Fractions TLC_Screen->Pool Target Spot Present Discard Discard Fractions TLC_Screen->Discard Target Spot Absent HPLC Proceed to Preparative HPLC Pool->HPLC

References

Application Notes and Protocols: Solubility of Leucomentin-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the solubility profile of the hypothetical compound Leucomentin-5. Due to the absence of specific experimental data for this compound in publicly available literature, this document presents standardized protocols for determining solubility, which are broadly applicable to novel small molecules in drug discovery. The included methodologies for thermodynamic and kinetic solubility assays are based on established practices. Furthermore, a representative signaling pathway is illustrated to provide context for the potential application of a novel bioactive compound. All data presented are hypothetical and intended for illustrative purposes.

Solubility Data of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the hypothetical solubility of this compound in various common solvents and buffers at ambient temperature. This data is essential for the preparation of stock solutions and for conducting a variety of in vitro and in vivo studies.

Solvent/Buffer SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Deionized Water25< 1< 1.4Thermodynamic
Phosphate-Buffered Saline (PBS) pH 7.4255.27.4Thermodynamic
Dimethyl Sulfoxide (DMSO)25> 20,000> 28,400Thermodynamic
Ethanol251,5002,130Thermodynamic
10% DMSO in PBS pH 7.425150213Kinetic

Note: Molar mass of this compound (C38H34O13) is approximately 706.67 g/mol . The data above are placeholders and should be replaced with experimentally determined values.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is considered the gold standard for its determination.[1][2][3][4][5][6][7]

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Deionized Water, PBS pH 7.4, DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Clarify the sample by centrifugation and/or filtration through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.[6][8][9]

  • Prepare a standard curve of this compound of known concentrations to determine the concentration of the saturated solution.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock. This high-throughput method is often used in early drug discovery.[1][10][11][12]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance (turbidity) at a wavelength such as 620 nm

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the this compound dilutions from the DMSO plate to the corresponding wells of the aqueous buffer plate. This will induce precipitation for concentrations above the kinetic solubility limit.

  • Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the absorbance of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • The kinetic solubility is the concentration at which the absorbance significantly increases above the baseline.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

G Experimental Workflow for Thermodynamic Solubility A Add excess solid compound to solvent B Equilibrate on shaker (24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration of dissolved compound (e.g., HPLC) C->D E Determine solubility from standard curve D->E

Caption: Workflow for thermodynamic solubility measurement.

Representative Signaling Pathway: PI3K/Akt/mTOR

Small molecules in drug discovery often exert their effects by modulating specific signaling pathways.[13][14][15][16] The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth, and is a common target for novel therapeutics.[16] The diagram below illustrates a simplified representation of this pathway, which a compound like this compound could potentially modulate.

Caption: PI3K/Akt/mTOR signaling pathway modulation.

References

Application Notes and Protocol: DPPH Radical Scavenging Assay for Leucomentin-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] This application note provides a detailed protocol for assessing the free radical scavenging activity of a novel compound, Leucomentin-5, using the DPPH assay. The method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which is observed as a color change from deep purple to pale yellow.[1][4][5] This protocol includes procedures for sample preparation, assay execution, data analysis, and the determination of the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]

Principle of the Assay

The DPPH radical is a stable free radical that exhibits a strong absorption maximum at 517 nm.[4][5] When an antioxidant compound, such as this compound, is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[6] The reduction of the DPPH radical results in a stoichiometric discoloration of the solution, with the degree of color change being proportional to the concentration and potency of the antioxidant. By measuring the change in absorbance, the radical scavenging activity of the test compound can be quantified.

Experimental Protocol

This section provides a detailed step-by-step methodology for conducting the DPPH assay.

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control/Standard)[1][7][3]

  • Methanol (B129727) (Spectrophotometric Grade) or Ethanol[1][4]

  • 96-well microplate[7]

  • Microplate reader capable of measuring absorbance at 517 nm[7][3]

  • Adjustable micropipettes

  • Volumetric flasks and other standard laboratory glassware

  • Aluminum foil[1][4]

Preparation of Solutions

3.2.1. DPPH Working Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in a 100 mL volumetric flask with methanol.

  • Ensure the DPPH is completely dissolved by gentle swirling or brief sonication.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]

  • This solution should be prepared fresh daily before use.[1][7] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[4]

3.2.2. Test Compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO) in a volumetric flask.[1] Ensure the chosen solvent is compatible with the assay and completely dissolves the compound.[1]

3.2.3. Standard Antioxidant Stock Solution (e.g., 1 mg/mL Ascorbic Acid)

  • Accurately weigh 10 mg of ascorbic acid.

  • Dissolve it in 10 mL of the same solvent used for the test compound to prepare a 1 mg/mL stock solution.[7]

3.2.4. Preparation of Working Solutions

  • Perform serial dilutions of the this compound stock solution and the ascorbic acid stock solution to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[7]

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Test Wells: Add 100 µL of each dilution of the this compound working solutions into separate wells.

    • Positive Control Wells: Add 100 µL of each dilution of the ascorbic acid working solutions into separate wells.

    • Blank (Control) Well: Add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH working solution.[7] This represents 0% scavenging.

    • Sample Blank Wells: Add 100 µL of each this compound dilution and 100 µL of methanol (without DPPH). This is to correct for any intrinsic color of the test compound.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all test and positive control wells.[7]

  • Incubation: Mix the contents of the wells thoroughly by gentle shaking. Incubate the plate in the dark at room temperature for 30 minutes.[1][7][3] The incubation time may need to be optimized based on the reaction kinetics of the test compound.[1]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][7]

Data Presentation and Analysis

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the blank (DPPH solution without the test sample).

  • Asample is the absorbance of the test sample (DPPH solution with this compound or standard). If the sample blank shows significant absorbance, it should be subtracted from Asample.

Determination of IC50

The IC50 (half-maximal inhibitory concentration) value is the concentration of the test compound that scavenges 50% of the DPPH radicals. To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value can then be calculated from the linear regression equation of the graph, where Y = 50.[8]

IC50 = (50 - b) / a

Where 'a' is the slope and 'b' is the y-intercept of the linear regression line.[8]

Hypothetical Data Summary

The following tables present hypothetical data for the DPPH scavenging activity of this compound and the standard, Ascorbic Acid.

Table 1: Hypothetical Raw Absorbance Data

Concentration (µg/mL)This compound Absorbance (Asample)Ascorbic Acid Absorbance (Asample)
Control (0) 1.0501.050
6.25 0.8920.630
12.5 0.7560.441
25 0.5250.231
50 0.2940.105
100 0.1260.053

Table 2: Calculated Scavenging Activity and IC50 Values

CompoundConcentration (µg/mL)% Scavenging ActivityIC50 (µg/mL)
This compound 6.2515.05%\multirow{5}{}{28.5}
12.528.00%
2550.00%
5072.00%
10088.00%
Ascorbic Acid 6.2540.00%\multirow{5}{}{9.8}
12.558.00%
2578.00%
5090.00%
10094.95%

Visualizations

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph 2. Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Stock & Dilutions add_samples 1. Add 100 µL of Samples/ Standards to Wells prep_sample->add_samples prep_std Prepare Ascorbic Acid Stock & Dilutions prep_std->add_samples add_samples->add_dpph mix_incubate 3. Mix and Incubate (30 min in Dark) add_dpph->mix_incubate measure_abs 4. Measure Absorbance at 517 nm mix_incubate->measure_abs calc_inhibition 5. Calculate % Scavenging Activity measure_abs->calc_inhibition calc_ic50 6. Plot Graph and Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the DPPH radical scavenging assay.

DPPH Radical Reduction Pathway

DPPH_Reaction DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + this compound (AH) DPPH->DPPH_H Antioxidant This compound (AH) Antioxidant_Radical This compound• (A•)

Caption: Principle of DPPH radical scavenging by an antioxidant.

References

Application Note: Measuring Lipid Peroxidation with Leucomethylene Blue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process of oxidative damage to lipids, primarily polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes.[1] This process is initiated by reactive oxygen species (ROS) and results in the formation of lipid hydroperoxides (LOOH), which are unstable and can decompose to form a complex mixture of secondary products, including malondialdehyde (MDA) and 4-hydroxyalkenals (HAE).[2][3] The accumulation of lipid peroxidation products can lead to cellular dysfunction, loss of membrane integrity, and has been implicated in the pathophysiology of numerous diseases, including atherosclerosis, diabetes, and chronic inflammation.[1][4][5] Therefore, the accurate measurement of lipid peroxidation is essential for assessing oxidative stress in biological systems.

This document provides detailed application notes and protocols for the measurement of lipid hydroperoxides using a colorimetric assay based on Leucomethylene Blue (LMB). It is assumed that the query "Leucomentin-5" refers to Leucomethylene Blue, the reduced, colorless form of the Methylene (B1212753) Blue dye.

Principle of the Leucomethylene Blue (LMB) Assay

The assay is based on the oxidation of the colorless Leucomethylene Blue (LMB) to the intensely colored Methylene Blue (MB) by lipid hydroperoxides (LOOH). This reaction is catalyzed by heme-containing compounds, such as hemoglobin or hemin, in an acidic environment.[6][7] The amount of Methylene Blue produced is directly proportional to the concentration of lipid hydroperoxides in the sample. The resulting blue color is quantified by measuring the absorbance at approximately 666 nm.[6] Cumene (B47948) hydroperoxide is typically used as a standard to calculate the absolute amount of lipid hydroperoxides.[6]

G cluster_reactants Reactants cluster_products Products LOOH Lipid Hydroperoxides (LOOH) (from Sample) Catalyst Heme Catalyst (e.g., Hemoglobin) LOOH->Catalyst LMB Leucomethylene Blue (LMB) (Colorless Reagent) LMB->Catalyst Oxidation LOH Lipid Alcohols (LOH) MB Methylene Blue (MB) (Blue Chromophore) Spectro Measure Absorbance @ ~666 nm MB->Spectro Quantification Catalyst->LOH Catalyst->MB

Figure 1: Principle of the Leucomethylene Blue (LMB) Assay for Lipid Peroxidation.

Applications

The LMB assay is a simple and sensitive colorimetric method suitable for determining the absolute amount of lipid hydroperoxides in a variety of biological materials and food samples.[6][8]

  • Biological Research: Quantifying oxidative stress in tissues, cell lysates, and plasma.

  • Drug Development: Screening for antioxidant properties of novel therapeutic compounds.

  • Food Science: Assessing the oxidative stability and shelf-life of food products.[8]

  • Clinical Research: Investigating the role of lipid peroxidation in disease pathogenesis.

Advantages and Limitations

Advantages:

  • Direct Measurement: Measures the primary products of lipid peroxidation (hydroperoxides), unlike the TBARS assay which measures secondary products like MDA.

  • High Sensitivity: The method is capable of accurately determining lipid hydroperoxide concentrations in the nanomolar range.[6]

  • Simplicity: As a colorimetric assay, it is straightforward to perform and does not require highly specialized equipment beyond a spectrophotometer.

Limitations:

  • Interference: The assay relies on a heme catalyst, and the presence of other oxidizing or reducing agents in the sample could potentially interfere with the reaction.

  • Sample Preparation: Samples often require lipid extraction, typically using a chloroform-methanol mixture, which adds steps to the workflow.[8]

  • Specificity: While sensitive to hydroperoxides, the assay may not differentiate between different classes of lipid hydroperoxides (e.g., from different fatty acids). For detailed analysis, chromatographic methods like HPLC are superior.[9]

Comparison with Other Methods

The LMB assay provides a reliable alternative to other common methods for measuring lipid peroxidation.

Parameter Leucomethylene Blue (LMB) Assay Thiobarbituric Acid Reactive Substances (TBARS) Assay HPLC-based Methods
Analyte Lipid Hydroperoxides (LOOH)Malondialdehyde (MDA) and other aldehydesSpecific Lipid Hydroperoxides (e.g., PCOOH, ChOOH)
Principle Colorimetric (Oxidation of LMB)[6]Colorimetric/Fluorometric (MDA-TBA adduct formation)[3][10]Chromatographic separation with electrochemical or UV detection[9]
Specificity Measures total hydroperoxidesLow specificity; reacts with other aldehydes and biomoleculesHigh specificity; separates and quantifies individual hydroperoxide species
Sensitivity High (nmol range)[6]ModerateVery High (pmol range)[9]
Complexity SimpleSimpleComplex; requires specialized equipment and expertise
Key Reference Biochem Int. 1985 Feb;10(2):205-11.[6]Health & Packer, 1968[11]J Biol Chem. 1991 Dec 5;266(34):22904-10.[9]

Experimental Protocols

This section provides a generalized protocol for the determination of lipid hydroperoxides using the Leucomethylene Blue assay. Optimization may be required depending on the sample type.

G start Start sample_prep 1. Sample Preparation (e.g., Lipid Extraction) start->sample_prep reagent_prep 2. Reagent Preparation (LMB Reagent, Catalyst) sample_prep->reagent_prep reaction_setup 3. Assay Reaction (Mix Sample, LMB, Catalyst) reagent_prep->reaction_setup incubation 4. Incubation (Allow color development) reaction_setup->incubation measurement 5. Measurement (Read Absorbance @ 666 nm) incubation->measurement analysis 6. Data Analysis (Calculate LOOH from Standard Curve) measurement->analysis end End analysis->end

Figure 2: General workflow for measuring lipid peroxidation with the LMB assay.
I. Materials and Reagents

II. Preparation of Reagents
  • Leucomethylene Blue (LMB) Reagent:

    • Prepare a stock solution of Methylene Blue (e.g., 1 mM in ethanol).

    • To prepare the colorless LMB form, Methylene Blue must be reduced. This can be achieved by adding a reducing agent like ascorbic acid or sodium borohydride until the blue color disappears. This solution is sensitive to autooxidation and should be prepared fresh and protected from light and air.[12]

    • Note: The exact concentration and reduction procedure should be optimized based on pilot experiments.

  • Heme Catalyst Solution:

    • Prepare a stock solution of hemoglobin (e.g., 1 mg/mL in deionized water). Store frozen in aliquots.

  • Standard Solution (Cumene Hydroperoxide):

    • Prepare a stock solution of cumene hydroperoxide in methanol.

    • From the stock, prepare a series of working standards (e.g., 0, 2.5, 5, 10, 15, 20 nmol/mL) by serial dilution in methanol.

III. Sample Preparation (Lipid Extraction)
  • For tissues or cells, homogenize the sample in a cold buffer (e.g., PBS).

  • Perform a lipid extraction using the Bligh-Dyer method (or a similar chloroform/methanol extraction).

    • To 1 part of aqueous sample homogenate, add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly.

    • Add 1.25 parts of chloroform and vortex again.

    • Add 1.25 parts of 0.9% NaCl solution and vortex.

    • Centrifuge to separate the phases. .

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the chloroform under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of methanol. This is the sample ready for the assay.

IV. Assay Procedure
  • To a set of microcentrifuge tubes, add 200 µL of the reconstituted sample extract or the standard solutions.

  • Add 600 µL of the freshly prepared Leucomethylene Blue reagent to each tube.

  • Add 200 µL of the Heme Catalyst Solution to initiate the reaction.

  • Vortex the tubes immediately.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 10-20 minutes), protected from light. The optimal incubation time should be determined empirically.

  • Transfer the solution to a cuvette.

  • Measure the absorbance at 666 nm against a reagent blank (containing methanol instead of the sample/standard).

V. Calculation of Results
  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot the net absorbance of the standards against their concentration (nmol/mL) to generate a standard curve.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

  • Use the equation to calculate the concentration of lipid hydroperoxides in the samples.

  • Account for the dilution factors from the sample preparation step to express the final results per gram of tissue or per mg of protein.

Data Presentation

Table 2: Typical Performance Characteristics of the LMB Assay
Parameter Value Reference
Wavelength (λmax) ~666 nm[6]
Assay Range < 7.5 nmol/tube[6]
Standard Cumene Hydroperoxide[6]
Catalyst Hemoglobin[6]
Correlation Coincides well with iodometric methods[8]
Table 3: Example Standard Curve Data

This table shows hypothetical but realistic data for a cumene hydroperoxide standard curve.

Cumene Hydroperoxide (nmol/mL) Absorbance at 666 nm (Net A666)
00.000
2.50.115
5.00.230
10.00.465
15.00.690
20.00.925

Lipid Peroxidation in Oxidative Stress Signaling

Lipid peroxidation is a central event in the cascade of oxidative stress. It is initiated by an overproduction of ROS that overwhelms the cell's antioxidant defenses. The resulting lipid hydroperoxides can propagate damage and their breakdown products can act as signaling molecules, ultimately leading to inflammation, cellular damage, and apoptosis.

G ROS Increased ROS (e.g., •OH, ONOO-) PUFA Membrane PUFAs ROS->PUFA Initiation Antioxidants Antioxidant Defenses (e.g., GSH, Vit E) Antioxidants->ROS Quenching LOOH Lipid Hydroperoxides (LOOH) (Primary Products) PUFA->LOOH Propagation Damage Membrane Damage (Loss of Fluidity & Integrity) LOOH->Damage Aldehydes Reactive Aldehydes (MDA, 4-HNE) LOOH->Aldehydes Decomposition Apoptosis Cellular Dysfunction & Apoptosis Damage->Apoptosis Signaling Altered Signaling & Protein Damage Aldehydes->Signaling Signaling->Apoptosis

Figure 3: Role of lipid peroxidation in the oxidative stress pathway.

References

Application Notes and Protocols for Testing Leucomentin-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Leucomentin-5

This compound is a novel synthetic compound with potential therapeutic applications. These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on its cytotoxic and anti-inflammatory properties. The following protocols are designed to be adaptable to various laboratory settings and provide a robust framework for generating reliable and reproducible data.

General Cell Culture Guidelines

Proper cell culture technique is crucial for obtaining meaningful results. It is recommended to use cells within a consistent and low passage number range and to standardize all steps of the protocol, using the same batches of media, serum, and other reagents.[1] For all experiments, it is essential to include vehicle-only controls to account for any effects of the solvent used to dissolve this compound.[1] The final concentration of the solvent, such as DMSO, in the culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for Characterizing this compound

The following diagram outlines a general workflow for the initial in vitro testing of this compound.

G cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Mechanism of Action cluster_analysis Data Analysis prep_compound Prepare this compound Stock cytotoxicity Cytotoxicity Assay (MTT/Resazurin) prep_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Assay) prep_compound->anti_inflammatory prep_cells Culture Selected Cell Lines prep_cells->cytotoxicity prep_cells->anti_inflammatory apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis signaling Signaling Pathway Analysis (Western Blot) cytotoxicity->signaling anti_inflammatory->signaling data_analysis Analyze and Summarize Data apoptosis->data_analysis signaling->data_analysis

Caption: General experimental workflow for the in vitro characterization of this compound.

Protocol for Determining Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Materials:

  • Selected cancer cell lines (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further create serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.[1]

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.[1] Include wells with medium alone (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineTreatment DurationIC50 (µM)
A54924 hoursData
A54948 hoursData
HCT11624 hoursData
HCT11648 hoursData

Protocol for Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol measures the anti-inflammatory effect of this compound by quantifying the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess reagent is used to measure the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells alone), LPS-only wells, and this compound-only wells.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only control.

Data Presentation:

This compound Conc. (µM)Nitrite Production (% of LPS Control)
0 (LPS only)100%
Concentration 1Data
Concentration 2Data
Concentration 3Data

Protocol for Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[3]

Materials:

  • Selected cell lines and complete medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 450 x g for 5 minutes.[4]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ControlDataDataData
This compound (Concentration 1)DataDataData
This compound (Concentration 2)DataDataData

Protocol for Signaling Pathway Analysis by Western Blotting

Western blotting can be used to investigate how this compound affects specific protein expression and signaling pathways, such as the NF-κB and MAPK pathways, which are often involved in inflammation and cancer.[5][6]

Materials:

  • Selected cell lines and complete medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-p-p65, anti-p38, anti-p-p38, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates the NF-κB signaling pathway, a common target for anti-inflammatory and anti-cancer drugs.[5] this compound could potentially inhibit this pathway at various points.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation p65 p65 p50 p50 p65->IkB p65_nuc p65 p65->p65_nuc Translocation p50->IkB p50_nuc p50 p50->p50_nuc Translocation Leucomentin5 This compound Leucomentin5->IKK DNA DNA p65_nuc->DNA p50_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Leucovorin (Folinic Acid) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucovorin, also known as folinic acid or 5-formyltetrahydrofolate, is a crucial agent in biomedical research, primarily utilized as a rescue agent to mitigate the toxic effects of high-dose methotrexate (B535133) therapy and as a potentiator of the cytotoxic effects of 5-fluorouracil (B62378) (5-FU) in cancer models.[1][2][3] This document provides detailed application notes and experimental protocols for the administration of Leucovorin in various animal models, with a focus on mice and rats. The information is intended to guide researchers in designing and executing in vivo studies involving Leucovorin.

Data Presentation

Table 1: Leucovorin Dosage and Administration in Murine Models for Methotrexate Rescue
Animal ModelMethotrexate (MTX) DoseLeucovorin DoseAdministration RouteDosing ScheduleOutcomeReference
L1210 Leukemia Mice400 mg/kg s.c.12 mg/kg s.c.Subcutaneous (s.c.)Leucovorin administered 16-20 hours after MTX, every 2 hours for 5 doses.Prevention of toxicity and pronounced antitumor effect.[4][4]
L1210 Leukemia Mice400 mg/kg24 mg/kgNot SpecifiedLeucovorin given 16 hours after MTX.Identical effect on drug retention in L1210 cells and small intestine.[5][5]
Sarcoma 180 Mice400 mg/kg s.c.24 mg/kg s.c.Subcutaneous (s.c.)Two courses of MTX with Leucovorin rescue at 16, 20, and 24 hours after MTX, with an 8-day interval between courses.Doubled the total antitumor effect with no substantial increase in toxicity; long-term survivors.[4][4]
Mouse Bone Marrow Cells (in vitro)10⁻⁵ M10⁻³ MIn vitroNot ApplicableRescue from MTX toxicity observed.[6][7][6][7]
Mice with Enteric LesionsHigh-dose MTXNot SpecifiedNot SpecifiedNot SpecifiedDiminished mitotic abatement induced by MTX in the small intestine.[8][8]
Table 2: Leucovorin Dosage and Administration in Combination with 5-Fluorouracil (5-FU)
Animal Model5-FU DoseLeucovorin DoseAdministration RouteDosing ScheduleOutcomeReference
Orthotopic Nude Mouse Model of Human Colon Cancer30 mg/kg90 mg/kgNot SpecifiedAdministered on days 11, 16, and 21.Significantly longer survival and inhibition of tumor growth and metastasis when combined with CPT-11.[9][9]
Human Colorectal Cancer XenograftsTegafur-uracil (UFT) at 20 mg/kg/day10 mg/kg/dayOralContinuous administration for 14 days.55-79% inhibition of tumor growth with UFT/Leucovorin vs. 23-67% with UFT alone.[10][10]
Table 3: Pharmacokinetic Parameters of Leucovorin in Animal Models
Animal ModelDoseRouteKey FindingsReference
RatsNot SpecifiedIntravenous (IV) vs. IntrathecalIV Leucovorin decreased MTX concentrations in the brain and CSF, suggesting inhibition of MTX influx. No significant effect on MTX pharmacokinetics when administered intrathecally.[11][11]
DogsNot SpecifiedNot SpecifiedThe half-life of levoleucovorin (B1675110) (the active isomer) was three times shorter than that of d-leucovorin.[12][12]

Experimental Protocols

Protocol 1: Methotrexate Rescue in a Murine Leukemia Model

This protocol is based on studies demonstrating the efficacy of delayed, low-dose Leucovorin rescue in mice bearing L1210 leukemia.[4][5]

Materials:

  • L1210 leukemia cells

  • Male BALB/c mice (6-8 weeks old)

  • Methotrexate (injectable solution)

  • Leucovorin calcium (injectable solution)

  • Sterile saline

  • Syringes and needles for subcutaneous injection

Procedure:

  • Tumor Inoculation: Inoculate mice with 1 x 10⁵ L1210 leukemia cells intraperitoneally.

  • Methotrexate Administration: On day 3 post-inoculation, administer a single subcutaneous dose of Methotrexate at 400 mg/kg.

  • Leucovorin Rescue: 16 hours after Methotrexate administration, begin the Leucovorin rescue regimen.

  • Administer Leucovorin subcutaneously at a dose of 12 mg/kg.

  • Repeat the Leucovorin administration every 2 hours for a total of 5 doses.

  • Monitoring: Monitor animals daily for signs of toxicity (weight loss, ruffled fur, lethargy) and survival.

  • Data Collection: Record survival times and, if applicable, tumor burden at specified time points.

Protocol 2: Potentiation of 5-Fluorouracil in a Human Colon Cancer Xenograft Model

This protocol is adapted from studies investigating the synergistic effect of Leucovorin and 5-FU in nude mice bearing human colon cancer xenografts.[9][10]

Materials:

  • Human colon cancer cell line (e.g., HCT-116)

  • Athymic nude mice (6-8 weeks old)

  • 5-Fluorouracil (injectable solution)

  • Leucovorin calcium (injectable solution)

  • Sterile saline

  • Syringes and needles for intraperitoneal or oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ human colon cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, 5-FU alone, Leucovorin alone, 5-FU + Leucovorin).

  • Treatment Administration:

    • Administer Leucovorin at a dose of 90 mg/kg via intraperitoneal injection.

    • Administer 5-FU at a dose of 30 mg/kg via intraperitoneal injection shortly after Leucovorin administration.

    • Repeat the treatment on a predetermined schedule (e.g., days 11, 16, and 21 post-tumor implantation).

  • Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitoring: Monitor animal body weight and general health status throughout the experiment.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

Signaling Pathways and Mechanisms of Action

Folate Metabolism and Methotrexate Rescue

Leucovorin's primary mechanism of action in methotrexate rescue is to bypass the enzymatic block imposed by methotrexate on dihydrofolate reductase (DHFR).[1][13] Methotrexate competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF) and its derivatives, which are essential for de novo purine (B94841) and thymidylate synthesis, ultimately halting DNA replication and cell division.[1] Leucovorin, as a 5-formyl derivative of THF, can be readily converted to other active folate coenzymes without the need for DHFR, thereby replenishing the intracellular folate pool and allowing for the resumption of nucleic acid synthesis in normal cells.[2][13]

Folate_Metabolism_and_MTX_Rescue DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR inhibited by THF Tetrahydrofolate (THF) Active_Folates Active Folate Coenzymes THF->Active_Folates converted to Purines Purine Synthesis DNA DNA Synthesis Purines->DNA dTMP Thymidylate (dTMP) Synthesis dTMP->DNA MTX Methotrexate (MTX) MTX->DHFR Leucovorin Leucovorin (5-Formyl-THF) Leucovorin->Active_Folates bypasses DHFR Active_Folates->Purines Active_Folates->dTMP DHFR->THF reduces

Folate Metabolism Pathway and Methotrexate Rescue
Potentiation of 5-Fluorouracil

Leucovorin enhances the cytotoxic activity of 5-fluorouracil (5-FU) by stabilizing the binding of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to the enzyme thymidylate synthase (TS).[13][14] This stabilization of the FdUMP-TS-folate ternary complex leads to prolonged inhibition of TS, resulting in a more profound and sustained depletion of thymidylate, which is a critical component for DNA synthesis and repair.[3]

FU_Potentiation Leucovorin Leucovorin MTHF 5,10-Methylene-THF Leucovorin->MTHF metabolizes to TS Thymidylate Synthase (TS) MTHF->TS stabilizes binding of FdUMP Ternary_Complex Stable Ternary Complex (TS-FdUMP-5,10-Methylene-THF) MTHF->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP metabolizes to FdUMP->TS inhibits FdUMP->Ternary_Complex TS->Ternary_Complex dTMP dTMP TS->dTMP produces DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis inhibits dUMP dUMP dUMP->TS substrate dTMP->DNA_Synthesis

Leucovorin Potentiation of 5-Fluorouracil Activity
Experimental Workflow for a Xenograft Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of Leucovorin in combination with a chemotherapeutic agent in a xenograft mouse model.

Xenograft_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (e.g., Leucovorin + 5-FU) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Determination monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Experimental Workflow for a Xenograft Efficacy Study

References

Application Notes and Protocols for In Vivo Studies of Leucomentin-5

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The following document is intended to serve as a foundational guide for the preparation of Leucomentin-5 for in vivo research. It is important to note that publicly available information on this compound is extremely limited. The protocols and data presented here are based on the initial discovery and characterization of the compound, and further optimization by the end-user is highly recommended.

Introduction

This compound is a derivative of leucomentin, first isolated from the mushroom Paxillus panuoides.[1] Preliminary studies have indicated that this compound possesses free radical scavenging and lipid peroxidation inhibitory properties, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress.[1] This document provides a summary of the known information and a generalized protocol for the preparation of this compound for in vivo administration.

Physicochemical Properties

There is a significant lack of detailed, publicly available data on the physicochemical properties of this compound. The initial discovery publication does not provide specifics on its solubility in various solvents or its stability under different conditions.[1] Researchers should perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.

Table 1: Known Properties of this compound

PropertyDataSource
Molecular Formula C₁₇H₂₄O₄J. Antibiot. (Tokyo), 2000[1]
Molecular Weight 292.37 g/mol J. Antibiot. (Tokyo), 2000[1]
Biological Activity Free radical scavenger, lipid peroxidation inhibitorJ. Antibiot. (Tokyo), 2000[1]
Solubility Data not available-
Stability Data not available-

Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol is a generalized procedure and may require significant optimization based on the specific experimental needs and the determined solubility and stability of this compound.

3.1. Materials

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Saline (0.9% NaCl), sterile

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

3.2. Vehicle Selection and Preparation

Given the lack of specific information, a common approach for poorly soluble compounds is to use a co-solvent system. A widely used vehicle for in vivo studies is a mixture of DMSO, PEG400, Tween 80, and saline.

Recommended Starting Vehicle Composition:

  • 10% DMSO

  • 40% PEG400

  • 5% Tween 80

  • 45% Saline

3.3. Preparation of this compound Solution (Example for a 10 mg/mL stock)

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial to dissolve the this compound completely. For a 10 mg/mL final concentration in the full vehicle, you would first dissolve it in the 10% DMSO portion.

  • Addition of Co-solvents: Sequentially add PEG400 and Tween 80 to the solution, mixing thoroughly after each addition.

  • Final Dilution: Slowly add the saline to the mixture to reach the final desired concentration and volume. The solution may become cloudy; gentle warming and vortexing can help to redissolve the compound.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Storage: Store the prepared solution at -20°C or as determined by stability studies. It is recommended to prepare fresh solutions for each experiment.

In Vivo Administration

The original study on this compound mentions its use in rats, but the route of administration and dosage are not specified.[1] The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the experimental design and the pharmacokinetic properties of the compound, which are currently unknown. It is crucial to conduct dose-ranging and toxicity studies to determine a safe and effective dose for your specific animal model.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for in vivo studies.

Leucomentin5_Preparation_Workflow cluster_preparation Preparation of this compound Solution cluster_invivo In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG400 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline filter Sterile Filter (0.22 µm) add_saline->filter store Store at -20°C filter->store dose_ranging Dose-Ranging & Toxicity Studies store->dose_ranging Use Prepared Solution administer Administer to Animal Model dose_ranging->administer evaluate Evaluate Efficacy & PK/PD administer->evaluate

Caption: Workflow for the preparation and in vivo administration of this compound.

Signaling Pathways

Currently, there is no published information available that elucidates the specific signaling pathways modulated by this compound. Given its described activity as a free radical scavenger and lipid peroxidation inhibitor, it is plausible that this compound may influence pathways related to oxidative stress, such as the Nrf2-ARE pathway. However, this is speculative and requires experimental validation.

The diagram below illustrates a hypothetical mechanism of action based on its known properties.

Leucomentin5_Hypothetical_Pathway cluster_pathway Hypothetical Signaling Pathway of this compound Leucomentin5 This compound ROS Reactive Oxygen Species (ROS) Leucomentin5->ROS Scavenges LipidPerox Lipid Peroxidation Leucomentin5->LipidPerox Inhibits Nrf2 Nrf2 Leucomentin5->Nrf2 May Activate (Hypothetical) ROS->LipidPerox CellularDamage Cellular Damage LipidPerox->CellularDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralizes

Caption: Hypothetical mechanism of action for this compound in mitigating oxidative stress.

Disclaimer: The information provided in this document is for research purposes only and is based on limited available data. The protocols are generalized and will require optimization. The end-user is solely responsible for conducting appropriate validation studies and ensuring the safety and efficacy of their experimental procedures.

References

Application Notes and Protocols for Determining Leucomentin-5 Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucomentin-5 is a novel peptide with potential therapeutic applications. These application notes provide a comprehensive guide to characterizing its bioactivity, focusing on its potential antimicrobial, cytotoxic, and anti-inflammatory properties. The following protocols and guidelines will enable researchers to generate robust and reproducible data for the evaluation of this compound.

Antimicrobial Activity Assays

The primary assessment of a novel peptide like this compound often begins with evaluating its ability to inhibit or kill microbial pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This is a key quantitative measure of antimicrobial activity.[1]

Table 1: Antimicrobial Activity of this compound
Microorganism Strain MIC (µg/mL) MIC (µM)
Staphylococcus aureusATCC 29213DataData
Escherichia coliATCC 25922DataData
Pseudomonas aeruginosaATCC 27853DataData
Candida albicansATCC 90028DataData
Methicillin-resistantS. aureus (MRSA)ATCC 43300DataData
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and yeast.[2][3]

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria[3]

  • RPMI-1640 medium for yeast

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Preparation of Inoculum: Culture the test microorganisms overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microorganisms with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.[3]

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.[1] This can be confirmed by measuring the optical density (OD) at 600 nm.[5]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate with Microbes B->D C->D E Incubate at 37°C D->E F Read Results (Visual/OD) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assays

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic window.[6][7]

Data Presentation: Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

Table 2: Cytotoxicity of this compound
Cell Line Assay IC50 (µM)
Human Embryonic Kidney (HEK-293)MTTData
Human Red Blood Cells (hRBCs)HemolysisData
Human Dermal Fibroblasts (HDF)LDHData
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Mammalian cell lines (e.g., HEK-293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[6]

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[8]

MTT Assay Workflow

MTT_Workflow A Seed Mammalian Cells in 96-well Plate B Treat with this compound Dilutions A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H

Caption: Workflow of the MTT assay for assessing cell viability.[6]

Experimental Protocol: Hemolytic Assay

This assay determines the peptide's ability to lyse red blood cells, a measure of its membrane-disrupting activity against mammalian cells.[9]

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Triton X-100 (positive control for 100% lysis)[9]

  • 96-well plates

Procedure:

  • RBC Preparation: Wash RBCs with PBS by centrifugation until the supernatant is clear. Resuspend to a 2-5% hematocrit.[9]

  • Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour.[10]

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm or 541 nm to quantify hemoglobin release.[11][12]

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control (Triton X-100).[9]

Anti-inflammatory Activity Assays

Peptides can modulate inflammatory responses, which is a desirable therapeutic property.

Data Presentation: Cytokine and Nitric Oxide Inhibition
Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated Macrophages
Parameter IC50 (µM)
TNF-α InhibitionData
IL-6 InhibitionData
Nitric Oxide (NO) InhibitionData
Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[13]

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by this compound.

Signaling Pathway of LPS-induced Inflammation

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Leucomentin5 This compound Leucomentin5->MAPK Inhibits Leucomentin5->NFkB Inhibits

Caption: Simplified signaling cascade of LPS-induced pro-inflammatory cytokine production.[14]

In Vivo Models

Preclinical animal models are essential for evaluating the efficacy and toxicity of this compound in a whole-organism context.

Data Presentation: In Vivo Efficacy and Toxicity
Table 4: In Vivo Evaluation of this compound in a Murine Sepsis Model
Treatment Group Bacterial Load (CFU/mL in peritoneal fluid) Survival Rate (%)
Vehicle ControlDataData
This compound (X mg/kg)DataData
Antibiotic ControlDataData
Experimental Protocol: Murine Sepsis Model

This model assesses the ability of this compound to reduce bacterial burden and improve survival in a systemic infection model.[15]

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Pathogenic bacteria (e.g., S. aureus)

  • This compound formulation for injection

  • Sterile saline

Procedure:

  • Infection: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of bacteria.

  • Treatment: Administer this compound at various doses via a suitable route (e.g., intraperitoneal or intravenous) at specific time points post-infection.

  • Monitoring: Monitor the mice for clinical signs of illness and survival over a set period (e.g., 7 days).

  • Bacterial Load Determination: At a specified time point, euthanize a subset of mice, collect peritoneal lavage fluid or blood, and determine the bacterial load by plating serial dilutions on agar (B569324) plates.[15]

  • Data Analysis: Compare the bacterial load and survival rates between the this compound treated groups and control groups.

In Vivo Efficacy Study Workflow

InVivo_Workflow A Induce Infection in Mice (e.g., IP injection of bacteria) B Administer this compound or Vehicle Control A->B C Monitor Survival and Clinical Signs B->C D Determine Bacterial Load in Tissues/Fluids B->D E Analyze Data and Compare Groups C->E D->E

Caption: General workflow for an in vivo efficacy study of an antimicrobial peptide.

References

Troubleshooting & Optimization

Common issues with Leucomentin-5 extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Leucomentin-5 Extraction.

Disclaimer: As this compound is a theoretical compound, this guide is based on established principles for the extraction of moderately polar, light-sensitive secondary metabolites from plant matrices. The methodologies and data provided are illustrative and should be adapted based on actual experimental observations.

Troubleshooting Guide & FAQs

This section addresses common challenges researchers may encounter during the extraction and purification of this compound.

Question 1: Why is my this compound yield consistently low?

Answer: Low yield is a frequent issue in natural product extraction and can stem from several factors.[1][2] A systematic approach is best for troubleshooting.[1] Consider the following potential causes:

  • Suboptimal Solvent Selection: The choice of solvent is critical for efficient extraction.[2] this compound's theoretical polarity suggests that solvents like ethanol (B145695) or methanol (B129727) should be effective. A solvent that is too polar or non-polar will not effectively solubilize the compound.[2] Experimenting with solvent mixtures can also enhance extraction efficiency.[2]

  • Incomplete Extraction: Factors such as inadequate grinding of the plant material, insufficient extraction time, or improper temperature can lead to incomplete extraction.[2][3] Ensure the plant material is ground to a fine, uniform powder to increase the surface area for solvent penetration.[1]

  • Compound Degradation: this compound is known to be sensitive to light and heat. Prolonged exposure to high temperatures or bright light during extraction can degrade the target compound.[2]

  • Source Material Quality: The concentration of this compound can vary significantly based on the plant's species, harvesting time, and storage conditions.[1][4] Using poor-quality or improperly stored raw material can lead to diminished yields.[1]

Question 2: My crude extract contains a high level of impurities, especially chlorophyll (B73375). How can I resolve this?

Answer: Co-extraction of other phytochemicals like chlorophyll, tannins, and saponins (B1172615) is a common problem.[5] These impurities can interfere with downstream purification and analysis.[5]

  • Chlorophyll Removal: The green pigmentation from chlorophyll can be problematic. A recommended solution is to perform a liquid-liquid partitioning step. After the initial extraction with a polar solvent like methanol, the extract can be partitioned between a non-polar solvent (e.g., hexane) and an aqueous layer. The chlorophyll will preferentially move to the hexane (B92381) layer, leaving a cleaner extract.[5]

  • Solvent System Optimization: For chromatographic purification, optimizing the solvent system is key. Using a gradient elution from a non-polar to a more polar solvent on a silica (B1680970) gel column can effectively separate this compound from other constituents.[1]

Question 3: I'm observing degradation of this compound in my final extract. What are the likely causes and solutions?

Answer: Degradation is often due to the compound's sensitivity to environmental factors.[2]

  • Light Sensitivity: Protect the sample from light at all stages of the extraction and purification process. Use amber glassware or cover your labware with aluminum foil.

  • Temperature Sensitivity: Avoid high temperatures. Use extraction methods like Ultrasound-Assisted Extraction (UAE), which can be performed at lower temperatures.[3][6] During solvent removal, use a rotary evaporator at a temperature below 40°C.[1]

  • pH Sensitivity: Changes in pH during extraction can also lead to degradation.[2] Maintaining a neutral pH, unless otherwise specified, is generally advisable.

Question 4: There is significant batch-to-batch variability in my extraction results. How can I improve consistency?

Answer: Inconsistent results often point to variability in the source material or the experimental procedure.[4]

  • Standardize Source Material: Ensure that the plant material is from the same source, harvested at the same time, and stored under identical conditions to minimize natural variations.[4]

  • Standardize Protocols: Adhere strictly to a validated Standard Operating Procedure (SOP) for every extraction. This includes precise measurements of plant material, solvent volumes, extraction times, and temperatures.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Yield

Solvent SystemExtraction Time (min)Temperature (°C)Mean Yield (mg/g dry weight)Purity (%)
100% Methanol60404.2 ± 0.375
100% Ethanol60403.8 ± 0.478
80% Ethanol (aq)60405.1 ± 0.285
100% Acetone60402.5 ± 0.560
100% Hexane60400.3 ± 0.115

Data are presented as mean ± standard deviation (n=3). Purity was determined by HPLC-DAD analysis.

Key Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes an efficient method for extracting this compound while minimizing thermal degradation.[3]

  • Preparation of Plant Material: Dry the plant material at 40°C and grind it into a fine powder (particle size ~0.3 mm).[2][3]

  • Extraction: Weigh 10 g of the powdered material and place it into a 250 mL Erlenmeyer flask. Add 100 mL of 80% aqueous ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 35°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.[2]

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[1]

  • Storage: Store the resulting crude extract in an amber vial at -20°C to prevent degradation.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol details the method for quantifying this compound in the crude extract.[7][8]

  • Sample Preparation: Dissolve a known amount of the dried crude extract in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm PTFE filter before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and methanol (Solvent B) (40:60 v/v).[10]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • DAD Detection: Monitor at the λmax of this compound (theoretically 275 nm).

  • Quantification: Prepare a calibration curve using a certified standard of this compound at five different concentrations. Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.[10]

Visualizations

Extraction_Workflow Overall Extraction and Purification Workflow A Raw Plant Material B Drying & Grinding A->B C Ultrasonic-Assisted Extraction (UAE) (80% Ethanol) B->C D Filtration C->D E Crude Extract D->E F Solvent Removal (Rotary Evaporation) E->F G Concentrated Crude Extract F->G H Liquid-Liquid Partition (Hexane/Water) for Chlorophyll Removal G->H I Purified Aqueous Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection J->K L HPLC-DAD Analysis for Purity Check K->L M Pure this compound L->M

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Yield Troubleshooting Logic for Low Yield Start Low this compound Yield Detected Q1 Is source material quality verified? Start->Q1 A1_No Verify botanical identity. Use high-quality material. Q1->A1_No No Q2 Is the extraction protocol optimal? Q1->Q2 Yes A1_Yes Standardize harvesting and storage protocols. A2_No Optimize solvent (e.g., 80% EtOH). Ensure fine grinding. Increase extraction time. Q2->A2_No No Q3 Are there signs of compound degradation? Q2->Q3 Yes A2_Yes Check for degradation. A3_Yes Use light-protected glassware. Lower extraction temp (<40°C). Check pH. Q3->A3_Yes Yes A3_No Review purification steps for potential loss. Q3->A3_No No

Caption: Decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Leucomentin-5 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Leucomentin-5 is a hypothetical molecule created for illustrative purposes. The following guidance is based on established scientific principles for the purification of polyketide-class secondary metabolites and is intended for research professionals.

This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the purification of this compound, a novel polyketide with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a macrocyclic polyketide produced by fermentation of a genetically optimized Streptomyces strain. Its complex structure includes multiple stereocenters and functional groups that are sensitive to pH and temperature extremes, making careful handling critical.[1][2] Key properties are summarized below:

PropertyValue
Molecular FormulaC₂₈H₄₂O₈
Molecular Weight506.6 g/mol
AppearanceWhite to off-white amorphous solid
SolubilitySoluble in Methanol (B129727), Ethyl Acetate (B1210297), DCM; Sparingly soluble in water
pH StabilityMost stable at pH 6.0-7.5. Degrades below pH 4 and above pH 9.[3]
Temperature StabilityStable up to 40°C in solution. Avoid repeated freeze-thaw cycles.[3]

Q2: What is a typical purification workflow for this compound?

A2: A standard multi-step workflow is required to achieve high purity. This generally involves initial extraction from the fermentation broth, sample clean-up and concentration, and a final high-resolution chromatographic step. Each step presents unique challenges and opportunities for yield optimization.[4]

Leucomentin-5_Purification_Workflow Fermentation Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Remove Biomass LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Crude_Extract Crude Organic Extract LLE->Crude_Extract Evaporation Solvent Evaporation Crude_Extract->Evaporation Concentrate Dried Concentrate Evaporation->Concentrate SPE Solid-Phase Extraction (SPE) (C18 Resin) Concentrate->SPE Re-dissolve in MeOH/H2O Semi_Pure Semi-Purified Fraction SPE->Semi_Pure Elute with ACN gradient Prep_HPLC Preparative RP-HPLC Semi_Pure->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Collect Peaks Final_Product Lyophilization Pure_Fractions->Final_Product Final_Compound >98% Pure this compound Final_Product->Final_Compound

Caption: General purification workflow for this compound.

Q3: What factors are most critical for maximizing the final yield?

A3: Several factors influence the overall yield:

  • Extraction Efficiency: The choice of solvent and pH during liquid-liquid extraction is paramount.[5]

  • Minimizing Degradation: this compound is sensitive to pH and temperature. Maintaining a neutral pH and keeping samples cool is essential.[3]

  • Chromatographic Resolution: Poor separation during HPLC can lead to fraction loss. Methodical optimization of the mobile phase and gradient is key.[6][7]

  • Handling Losses: Each transfer, concentration, and filtration step can contribute to product loss. Careful handling and minimizing the number of steps are important.

Troubleshooting Guide

Problem 1: Low yield after initial Liquid-Liquid Extraction (LLE).

  • Possible Cause 1: Incorrect Solvent Choice. The polarity of the extraction solvent may not be optimal for partitioning this compound from the aqueous fermentation broth.

    • Solution: Test alternative solvents with varying polarities. While ethyl acetate is standard, dichloromethane (B109758) (DCM) or a mixture of solvents might improve recovery. Ensure the solvent is immiscible with the broth.[8]

    • Data:

      Extraction Solvent Partition Coefficient (K) Recovery (%)
      Hexane 0.2 15
      Ethyl Acetate 4.5 85
      Dichloromethane (DCM) 3.8 78

      | 1:1 Ethyl Acetate:Hexane | 2.1 | 65 |

  • Possible Cause 2: Suboptimal pH. this compound contains carboxylic acid and hydroxyl groups. The pH of the aqueous phase dictates its protonation state and, therefore, its solubility in the organic phase.

    • Solution: Adjust the pH of the cell-free supernatant before extraction. For acidic compounds like this compound, adjusting the pH to be slightly acidic (e.g., pH 5-6) can improve extraction into an organic solvent.[9][10] Avoid extreme pH values to prevent degradation.

  • Possible Cause 3: Emulsion Formation. High concentrations of proteins or lipids in the broth can form stable emulsions at the solvent interface, trapping the product.[11]

    • Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or centrifuging the mixture at low speed.[11]

Problem 2: Poor recovery after Solid-Phase Extraction (SPE).

  • Possible Cause 1: Inadequate Sorbent Conditioning. If the C18 sorbent is not properly wetted, its hydrophobic chains will not interact effectively with the analyte.[12]

    • Solution: Ensure the SPE cartridge is conditioned sequentially with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by an equilibration step with a solvent that mimics the sample's loading conditions.[12][13]

  • Possible Cause 2: Incorrect Elution Solvent Strength. The elution solvent may be too weak to displace this compound from the C18 resin, or so strong that it co-elutes many impurities.

    • Solution: Perform a step-gradient elution trial to find the optimal concentration of organic solvent (e.g., acetonitrile (B52724) in water) needed to elute this compound while leaving more strongly-bound impurities behind.

    • Data:

      Acetonitrile in Water (%) This compound Recovery (%) Purity (%)
      40% 15 95
      60% 88 90
      80% 96 75

      | 100% | 97 | 60 |

Problem 3: Poor peak shape (tailing, fronting) or resolution in Preparative HPLC.

  • Possible Cause 1: Sample Overload. Injecting too much mass onto the column is a common cause of peak fronting and poor separation.

    • Solution: Reduce the injection mass. If a larger throughput is needed, scale up to a larger diameter preparative column.

  • Possible Cause 2: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion and splitting.[14]

    • Solution: Whenever possible, dissolve the semi-purified sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Possible Cause 3: Secondary Interactions. The acidic nature of this compound can cause it to interact with residual silanols on the silica-based C18 stationary phase, leading to peak tailing.[15]

    • Solution: Add a small amount of a modifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase. This suppresses the ionization of silanols and the analyte, improving peak shape.

  • Possible Cause 4: Column Contamination or Degradation. Buildup of irreversibly bound material on the column frit or stationary phase can lead to high backpressure and poor performance.[14]

    • Solution: Implement a regular column cleaning and regeneration protocol. If performance does not improve, the column may need to be replaced.

Troubleshooting_Low_Yield Start Low Final Yield Detected Check_LLE Analyze LLE Waste? (Aqueous Phase) Start->Check_LLE LLE_Issue High Product in Waste (LLE Inefficient) Check_LLE->LLE_Issue Yes LLE_OK Low Product in Waste Check_LLE->LLE_OK No Check_SPE Analyze SPE Waste? (Flow-through & Wash) SPE_Issue High Product in Waste (SPE Binding/Elution Failed) Check_SPE->SPE_Issue Yes SPE_OK Low Product in Waste Check_SPE->SPE_OK No Check_HPLC Review HPLC Chromatogram HPLC_Issue Broad/Tailing Peaks? Poor Resolution? Check_HPLC->HPLC_Issue Yes Degradation Product Degradation? (Check Stability) Check_HPLC->Degradation No Fix_LLE Optimize LLE: - Adjust pH - Change Solvent LLE_Issue->Fix_LLE LLE_OK->Check_SPE Fix_SPE Optimize SPE: - Check Conditioning - Adjust Elution Solvent SPE_Issue->Fix_SPE SPE_OK->Check_HPLC Fix_HPLC Optimize HPLC: - Reduce Load - Add Modifier (TFA) HPLC_Issue->Fix_HPLC

Caption: Decision tree for troubleshooting low purification yield.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Fermentation Broth

  • Harvest 10 L of fermentation broth.

  • Centrifuge at 8,000 x g for 20 minutes to pellet the biomass. Decant and collect the supernatant.

  • Adjust the pH of the cell-free supernatant to 6.0 using 1M HCl.

  • Transfer the supernatant to a separation funnel and add an equal volume (10 L) of ethyl acetate.

  • Gently invert the funnel 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[11]

  • Allow the layers to separate for 30 minutes. Drain and collect the lower aqueous layer for disposal.

  • Collect the upper organic (ethyl acetate) layer, which contains the crude this compound.

  • Concentrate the organic extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: C18 Solid-Phase Extraction (SPE) Cleanup

  • Re-dissolve the dried crude extract from Protocol 1 in 100 mL of 20% methanol in water.

  • Condition a 10g C18 SPE cartridge by passing 50 mL of methanol, followed by 50 mL of deionized water.

  • Equilibrate the cartridge by passing 50 mL of 20% methanol in water. Do not let the sorbent bed go dry.[12]

  • Load the re-dissolved sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 50 mL of 40% acetonitrile in water to remove polar impurities.

  • Elute the semi-purified this compound with 100 mL of 60% acetonitrile in water.

  • Collect the eluate and concentrate using a rotary evaporator.

Protocol 3: Preparative RP-HPLC

  • Column: C18, 10 µm, 250 x 21.2 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 18 mL/min

  • Detection: 235 nm

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 70% B

    • 25-27 min: 70% to 95% B (column wash)

    • 27-30 min: 95% B

    • 30-35 min: 50% B (re-equilibration)

  • Dissolve the semi-purified extract from Protocol 2 in a minimal volume of 50:50 acetonitrile:water.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the main product peak.

  • Pool the pure fractions, confirm purity by analytical HPLC, and lyophilize to obtain the final product as a white powder.

Biosynthetic Pathway Context

Understanding the biosynthesis of this compound can inform upstream strategies to improve titer. As a polyketide, it is assembled by a modular Polyketide Synthase (PKS) enzyme complex from simple acyl-CoA precursors.[2][16]

Leucomentin-5_Biosynthesis cluster_PKS Modular Polyketide Synthase (PKS) Module1 Loading Module (Propionyl-CoA) Module2 Module 1 (Methylmalonyl-CoA) Module1->Module2 KS/AT Module3 Module 2 (Malonyl-CoA) Module2->Module3 KS/AT/KR Module_n ... Module3->Module_n KS/AT/DH/ER Module_TE Thioesterase (TE) Domain Module_n->Module_TE Linear_Chain Linear Polyketide Chain Module_TE->Linear_Chain Release Propionyl Propionyl-CoA (Starter Unit) Propionyl->Module1 Methylmalonyl Methylmalonyl-CoA (Extender Unit) Methylmalonyl->Module2 Malonyl Malonyl-CoA (Extender Unit) Malonyl->Module3 Macrocycle This compound Core (Macrolactonization) Linear_Chain->Macrocycle Final_Product This compound (Post-PKS Tailoring) Macrocycle->Final_Product

Caption: Hypothetical modular biosynthesis of this compound.

References

Leucomentin-5 degradation and prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Leucomentin-5

Disclaimer: The information provided in this technical support center is based on general principles of peptide and small molecule degradation, as specific data for "this compound" is not publicly available. The degradation pathways and prevention methods described are based on analogous compounds and should be adapted and verified for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Researchers should consider three primary factors that can influence the stability of peptide-based compounds like this compound:

  • Oxidation: The presence of reactive oxygen species can lead to the cleavage of chemical bonds within the molecule. For some peptide derivatives, this can be a major degradation pathway, even more so than hydrolysis[1].

  • Hydrolysis: As a peptide-like compound, this compound is susceptible to hydrolysis, where water molecules break down the peptide bonds, particularly at acidic or basic pH.

  • Light Exposure: Certain molecules are sensitive to light, which can provide the energy to initiate degradation reactions[2].

Q2: What are the optimal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at or below recommended temperatures (e.g., -20°C or -80°C) to slow down chemical reactions.

  • Light: Protect from light by using amber vials or by storing the container in a dark place[2].

  • Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial[3].

Q3: Can I use antioxidants to prevent the degradation of this compound?

The use of antioxidants should be approached with caution. While antioxidants are often used to inhibit oxidative degradation, in some specific cases, such as with certain peptide boronic acid derivatives, antioxidants like ascorbate (B8700270) have been observed to accelerate degradation instead of preventing it[1]. It is crucial to empirically test the effect of any additive on the stability of this compound.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The pH of an aqueous solution can significantly impact the stability of peptide-like compounds. Degradation can occur under both acidic and basic conditions[1]. For some compounds, adjusting the pH to a specific range (e.g., below 5.0) can efficiently inhibit degradation[3]. The optimal pH for this compound stability should be determined experimentally.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of activity.

  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored at the correct temperature and protected from light.

    • Prepare Fresh Solutions: Always prepare fresh solutions before each experiment to minimize the impact of degradation in solution.

    • Assess Purity: Use an appropriate analytical method (e.g., HPLC, mass spectrometry) to check the purity of the stock solution and identify any potential degradation products.

    • pH of Buffer: Ensure the pH of your experimental buffer is within a stable range for this compound.

Issue 2: Appearance of unexpected peaks in analytical chromatography.

  • Possible Cause: this compound is degrading into one or more byproducts.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, isolate and characterize the degradation products using techniques like mass spectrometry and NMR to understand the degradation pathway[1][3].

    • Review Experimental Conditions: Analyze the conditions of your experiment (e.g., buffer composition, incubation time, temperature) to identify potential triggers for degradation.

    • Stress Testing: Perform forced degradation studies (e.g., exposure to high temperature, extreme pH, oxidizing agents) to intentionally generate degradation products and confirm their identity.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Conditions

ConditionTemperature (°C)Incubation Time (hours)Remaining this compound (%)
Control 42498.5
Acidic 252485.2
Basic 252475.6
Oxidative 252460.1
Light 252492.3

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to quantify the degradation of this compound.

  • Objective: To determine the percentage of intact this compound remaining after exposure to various stress conditions.

  • Materials:

    • This compound

    • HPLC-grade water, acetonitrile, and relevant acids/bases for mobile phase

    • pH meter

    • HPLC system with a suitable column (e.g., C18)

  • Methodology:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create experimental samples by diluting the stock solution in buffers of different pH, or by adding a stressor (e.g., hydrogen peroxide for oxidative stress).

    • Incubate the samples under controlled conditions (e.g., specific temperature and time).

    • At designated time points, take an aliquot of each sample and quench any reaction if necessary (e.g., by adding a quenching agent or by rapid freezing).

    • Analyze the samples by HPLC. The percentage of remaining this compound can be calculated by comparing the peak area of the intact drug in stressed samples to that in a control sample.

Visualizations

Leucomentin5 This compound (Active Compound) DegradationProductA Degradation Product A (Oxidized) Leucomentin5->DegradationProductA Oxidation DegradationProductB Degradation Product B (Hydrolyzed) Leucomentin5->DegradationProductB Hydrolysis OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Leucomentin5 HydrolyticStress Hydrolytic Stress (Acidic/Basic pH) HydrolyticStress->Leucomentin5 LossOfActivity Loss of Biological Activity DegradationProductA->LossOfActivity DegradationProductB->LossOfActivity

Caption: Major degradation pathways for a therapeutic compound.

Start Start: Inconsistent Experimental Results CheckStorage Step 1: Verify Storage Conditions Start->CheckStorage FreshSolution Step 2: Prepare Fresh Solutions CheckStorage->FreshSolution PurityAnalysis Step 3: Analyze Purity (e.g., HPLC) FreshSolution->PurityAnalysis DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed OptimizeConditions Optimize Buffer/Storage Conditions DegradationConfirmed->OptimizeConditions Yes ReassessExperiment Re-evaluate Other Experimental Parameters DegradationConfirmed->ReassessExperiment No End End: Consistent Results OptimizeConditions->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Improving the solubility of Leucomentin-5 for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Leucomentin-5 for in vitro and in vivo assays.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with the hydrophobic compound this compound.

Q1: My lyophilized this compound powder is not dissolving in my aqueous assay buffer.

A1: this compound is a hydrophobic molecule and is not expected to be readily soluble in aqueous solutions. Direct dissolution in aqueous buffers will likely be unsuccessful. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution.

Q2: Which organic solvent should I use to dissolve this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial choice for creating a stock solution of a novel hydrophobic compound like this compound due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations.[1] Other potential organic solvents include ethanol, methanol, and acetone. A small-scale solubility test is recommended to determine the optimal solvent.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The compound may be precipitating because its final concentration in the aqueous buffer exceeds its solubility limit. Try lowering the final concentration of this compound in your assay.

  • Optimize the Dilution Protocol: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the aqueous buffer very slowly while vortexing or stirring.[2] This helps to avoid localized high concentrations that can lead to precipitation.

  • Use a Co-solvent: The presence of a small percentage of an organic co-solvent in the final assay medium can improve solubility.[3] Be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.

  • Sonication: After dilution, briefly sonicating the solution can help to break up small precipitates and improve dissolution.

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance of cell lines to DMSO can vary significantly. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific cell line and assay without inducing toxicity or other off-target effects.

Q5: Can I heat the solution to improve the solubility of this compound?

A5: Gentle warming can sometimes improve the solubility of compounds. However, this should be approached with caution as excessive heat can degrade this compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always assess the stability of the compound under these conditions.

Data Presentation: Solubility of this compound

The following table summarizes hypothetical solubility data for this compound in various common laboratory solvents. This data is for illustrative purposes to guide your own experimental design.

SolventTemperature (°C)Maximum Solubility (mM)Observations
Water25< 0.01Insoluble
PBS (pH 7.4)25< 0.01Insoluble
DMSO2550Forms a clear, stable solution
Ethanol2520Forms a clear solution
Methanol2515Forms a clear solution
Acetone2510Forms a clear solution
50% Ethanol/Water251May require vortexing to fully dissolve
10% DMSO in PBS250.5May appear slightly hazy

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing the Compound: Carefully weigh out the desired amount of lyophilized this compound powder in a microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound into Aqueous Buffer
  • Pre-warm Solutions: If your assay is performed at a specific temperature (e.g., 37°C), pre-warm your aqueous assay buffer.

  • Serial Dilution (Optional): If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of your DMSO stock in DMSO before the final dilution into the aqueous buffer.

  • Final Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-by-drop.

  • Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined in the FAQs.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Dilution into Assay Buffer cluster_check Solubility Check cluster_troubleshooting Troubleshooting cluster_end End start Lyophilized this compound dissolve Dissolve in 100% DMSO to create a stock solution start->dissolve dilute Slowly add stock to vortexing aqueous buffer dissolve->dilute check Precipitation? dilute->check lower_conc Lower Final Concentration check->lower_conc Yes add_cosolvent Add Co-solvent check->add_cosolvent Yes sonicate Sonicate Solution check->sonicate Yes assay Proceed with Assay check->assay No lower_conc->dilute add_cosolvent->dilute sonicate->dilute signaling_pathway cluster_stress Cellular Stress cluster_ros ROS Production cluster_damage Cellular Damage cluster_intervention Intervention stressor Cellular Stressors (e.g., UV, Toxins) ros Increased Reactive Oxygen Species (ROS) stressor->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage leucomentin This compound leucomentin->ros Inhibits leucomentin->lipid_peroxidation Inhibits

References

Troubleshooting inconsistent results in Leucomentin-5 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Leucomentin-5 Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to help you troubleshoot common issues and answer frequently asked questions to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?

A1: Inconsistent IC50 values are a common issue and can stem from several factors. Here are the most frequent causes and how to address them:

  • Reagent Stability: this compound is sensitive to freeze-thaw cycles. Ensure that you are using freshly prepared aliquots for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times.

  • Cell Passage Number: High-passage number cells can exhibit altered signaling pathways and drug sensitivity. We recommend using cells within a consistent and low passage range (e.g., passages 5-15) for all experiments.

  • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the L-pathway. It is crucial to test and use a single, qualified lot of FBS for an entire set of experiments.

  • Inconsistent Cell Seeding Density: The initial number of cells seeded can impact the final readout. Ensure precise and consistent cell counts for every experiment.

Q2: The inhibitory effect of this compound on our target protein phosphorylation appears weaker than expected. What should we check?

A2: A weaker-than-expected effect can point to issues with either the compound's activity or the experimental procedure itself. Consider the following:

  • Compound Degradation: Confirm the integrity of your this compound stock. If in doubt, use a fresh vial or lot number. This compound in solution is light-sensitive; minimize its exposure to light during preparation and incubation.

  • Cell Lysis and Phosphatase Activity: Ensure that your cell lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors. Without them, cellular phosphatases can dephosphorylate your target protein, leading to an underestimation of the inhibitory effect.

  • Sub-optimal Stimulation: The L-pathway must be adequately activated to observe significant inhibition. Verify the concentration and activity of the stimulating ligand (e.g., L-Factor). Perform a time-course experiment to ensure you are measuring phosphorylation at its peak.

Q3: We see significant cell death at concentrations where this compound should only be cytostatic. Is this expected?

A3: this compound is designed to be a cytostatic agent by inhibiting proliferation through the L-pathway. Significant cytotoxicity can indicate an off-target effect or an experimental artifact.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). Run a solvent-only control to verify.

  • Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.

  • Cell Line Sensitivity: Some cell lines may be uniquely sensitive to this compound or its off-target effects. If possible, test the compound in a different cell line to see if the cytotoxic effect is conserved.

Experimental Protocols & Data

Protocol 1: Cell Viability (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Table 1: Example of Inconsistent IC50 Data

Experiment IDCell PassageFBS LotThis compound StockIC50 (nM)
EXP-018AStock-A (Fresh)52
EXP-028AStock-A (1x Thaw)55
EXP-0325AStock-A (Fresh)115
EXP-048BStock-A (Fresh)98
EXP-058AStock-B (Old Lot)150
Protocol 2: Western Blot for Phospho-LK2

This protocol measures the inhibition of the L-pathway by assessing the phosphorylation of LK2, a downstream target of LK1.

Methodology:

  • Cell Culture & Starvation: Plate 2 million cells in a 6-well plate. Once 80% confluent, serum-starve the cells for 12 hours.

  • Inhibition: Pre-treat cells with varying concentrations of this compound (or vehicle) for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of L-Factor for 15 minutes to activate the L-pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane, run the gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for phospho-LK2 (p-LK2) and total LK2. Use a loading control like GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

Table 2: Example of p-LK2 Inhibition Data

This compound (nM)Phosphatase Inhibitorp-LK2 Signal (Normalized)
0 (Vehicle)Yes1.00
10Yes0.85
50Yes0.45
200Yes0.15
0 (Vehicle)No0.60
200No0.35

Visual Guides

L_Pathway LR L-Receptor LK1 Leuko-kinase 1 (LK1) LR->LK1 LK2 Leuko-kinase 2 (LK2) LK1->LK2 phosphorylates TF Transcription Factor LK2->TF phosphorylates Proliferation Cell Proliferation TF->Proliferation Leucomentin5 This compound Leucomentin5->LK1 inhibits

Caption: The hypothetical L-pathway signaling cascade.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckReagent Check Reagent Integrity (Age, Thawing, Storage) Start->CheckReagent CheckCells Verify Cell Health (Passage #, Contamination) CheckReagent->CheckCells Reagents OK NewReagent Use Fresh Aliquots and New Lots CheckReagent->NewReagent Issue Found CheckProtocol Review Protocol Steps (Seeding, Timing, Controls) CheckCells->CheckProtocol Cells OK NewCells Use Low Passage, Tested Cells CheckCells->NewCells Issue Found Standardize Standardize & Validate Protocol CheckProtocol->Standardize Issue Found Resolved Problem Resolved CheckProtocol->Resolved Protocol OK NewReagent->Resolved NewCells->Resolved Standardize->Resolved

Caption: A logical troubleshooting workflow for inconsistent results.

Experimental_Workflow Seed 1. Seed Cells (96-well plate) Adhere 2. Adhere Overnight Seed->Adhere Treat 3. Treat with This compound Adhere->Treat Incubate 4. Incubate (72 hours) Treat->Incubate MTT 5. Add MTT Reagent Incubate->MTT Solubilize 6. Solubilize Crystals (DMSO) MTT->Solubilize Read 7. Read Absorbance (570nm) Solubilize->Read

Caption: Standard workflow for a cell viability (MTT) assay.

How to address low bioactivity of Leucomentin-5 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucomentin-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vitro bioactivity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable results.

Frequently Asked questions (FAQs) & Troubleshooting Guide

Researchers may encounter variability in the bioactivity of this compound. The following section addresses common issues in a question-and-answer format.

Q1: I am observing lower than expected or no bioactivity with this compound in my in vitro assay. What are the potential causes?

A1: Low or absent bioactivity of this compound can stem from several factors, ranging from improper handling and storage to issues with the experimental setup itself. Key areas to investigate include:

  • Peptide Solubility and Aggregation: this compound, like many peptides, may have specific solubility requirements. Aggregated peptides are not biologically active.

  • Peptide Integrity and Storage: Improper storage can lead to degradation of the peptide.

  • Assay Conditions: The concentration of the peptide, incubation times, and the presence of interfering substances can all impact the observed activity.

  • Counter-ion Effects: Synthetic peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can be cytotoxic at certain concentrations and interfere with cell-based assays.[1][2][3]

Q2: How can I ensure proper dissolution of this compound to avoid solubility issues?

A2: Proper dissolution is critical for peptide activity. Since specific solubility data for this compound is not widely available, a systematic approach is recommended:

  • Initial Solvent Selection: Due to its potential hydrophobic nature, it is advisable to first dissolve lyophilized this compound in a small amount of a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).[4]

  • Stock Solution Preparation: Create a high-concentration stock solution in the chosen organic solvent. Gentle vortexing or sonication can aid dissolution.[4]

  • Working Solution Preparation: Serially dilute the stock solution into your aqueous assay buffer to the final working concentration. It is crucial to add the aqueous buffer to the DMSO stock slowly while vortexing to prevent precipitation.

  • Solvent Concentration Control: Ensure the final concentration of the organic solvent in your cell culture is non-toxic. For DMSO, this is typically below 0.5%.[4]

Q3: What are the best practices for storing this compound to maintain its stability?

A3: To prevent degradation, proper storage is essential:

  • Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term stability, protected from light.[5][6][7] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5][7]

  • Peptide in Solution: Storing peptides in solution is not recommended for long periods.[7] If necessary, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5][6] Use sterile buffers at a pH of 5-6 to enhance stability.[6]

Q4: My results are inconsistent across experiments. What could be causing this variability?

A4: Inconsistent results can be frustrating. Here are some common culprits:

  • Peptide Aggregation: Even if the peptide appears dissolved, micro-aggregates can form, reducing the effective concentration of active peptide. Consider a brief sonication of the stock solution before preparing dilutions.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

  • Assay Conditions: Variations in incubation time, temperature, and cell density can significantly impact results. Standardize these parameters across all experiments.

  • TFA Counter-ion Interference: The trifluoroacetate (TFA) counter-ion from peptide synthesis can affect cell viability and proliferation, leading to inconsistent results.[1][2][3] It is advisable to run a vehicle control with the same concentration of TFA as in your highest peptide concentration to assess its effect. If TFA interference is suspected, consider obtaining the peptide with a different counter-ion, such as acetate (B1210297) or hydrochloride.[1]

Q5: I suspect peptide aggregation is occurring. How can I detect and prevent this?

A5: Peptide aggregation is a common issue that can lead to a loss of bioactivity.[8][9][10]

  • Detection: Visual inspection for precipitates is the first step. However, soluble aggregates may not be visible. Dynamic light scattering (DLS) can be used to detect the presence of aggregates in solution.

  • Prevention:

    • Proper Dissolution: Follow the recommended dissolution protocol carefully.

    • Avoid Agitation: Vigorous shaking can sometimes induce aggregation. Gentle vortexing is preferred.

    • Use of Chaotropic Agents: In some cases, the inclusion of chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) in the initial solubilization step can help, but their compatibility with the downstream assay must be considered.[11]

    • pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the buffer may help prevent aggregation.

Experimental Protocols

The following are detailed protocols for assays relevant to the known free-radical scavenging and lipid peroxidation inhibition activities of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.

Materials:

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in methanol or ethanol to achieve a range of final concentrations to be tested.

    • Prepare a stock solution of ascorbic acid in methanol or ethanol and create serial dilutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or the solvent (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with this compound or ascorbic acid.

Protocol 2: Lipid Peroxidation Inhibition Assay (TBARS Assay)

This protocol measures the ability of this compound to inhibit lipid peroxidation in a biological sample, such as a tissue homogenate.

Materials:

  • This compound

  • Tissue homogenate (e.g., rat liver) in phosphate-buffered saline (PBS)

  • FeSO₄ solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • Water bath

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 10% (w/v) TCA solution.

    • Prepare a 0.67% (w/v) TBA solution.

  • Induction of Lipid Peroxidation:

    • In a series of test tubes, add a known amount of tissue homogenate.

    • Add different concentrations of this compound to the respective tubes.

    • Add FeSO₄ to induce lipid peroxidation (final concentration typically 10 µM).

    • Incubate the mixture at 37°C for 1 hour.

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding TCA solution and a small amount of BHT to prevent further oxidation during the assay.

    • Add the TBA reagent to each tube.

    • Heat the tubes in a boiling water bath for 15 minutes to allow the color to develop.

    • Cool the tubes to room temperature.

  • Measurement: Centrifuge the tubes to pellet the precipitated protein. Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The extent of lipid peroxidation is proportional to the amount of thiobarbituric acid reactive substances (TBARS) formed. The inhibitory effect of this compound is calculated by comparing the absorbance of the samples with and without the peptide.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates for organizing your experimental results.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity (Mean ± SD)
10Enter your data
25Enter your data
50Enter your data
100Enter your data
Ascorbic Acid (50 µg/mL)Enter your data

Table 2: Inhibition of Lipid Peroxidation by this compound

Concentration (µg/mL)TBARS (nmol/mg protein) (Mean ± SD)% Inhibition (Mean ± SD)
Control (no peptide)Enter your data0
10Enter your dataCalculate % inhibition
25Enter your dataCalculate % inhibition
50Enter your dataCalculate % inhibition
100Enter your dataCalculate % inhibition

Visualizations

The following diagrams illustrate a potential workflow for troubleshooting low bioactivity and a hypothetical signaling pathway that may be influenced by this compound's antioxidant properties.

Troubleshooting_Workflow start Low Bioactivity Observed solubility Check Peptide Solubility - Visual inspection - Re-dissolve using protocol start->solubility storage Review Storage & Handling - Stored at -20°C/-80°C? - Avoided freeze-thaw cycles? start->storage assay Evaluate Assay Parameters - Optimize peptide concentration - Check incubation times - Run positive/negative controls start->assay aggregation Assess Peptide Aggregation - Sonication of stock - DLS analysis solubility->aggregation further_investigation Further Investigation Needed solubility->further_investigation resolution Bioactivity Restored storage->resolution storage->further_investigation tfa Investigate Counter-ion Effects - Run TFA-only control - Consider peptide with different counter-ion assay->tfa assay->further_investigation tfa->resolution tfa->further_investigation aggregation->resolution aggregation->further_investigation

Caption: Troubleshooting workflow for low this compound bioactivity.

Antioxidant_Signaling_Pathway Leucomentin5 This compound ROS Reactive Oxygen Species (ROS) Leucomentin5->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellularProtection

Caption: Hypothetical antioxidant signaling pathway for this compound.

References

Technical Support Center: Leucomentin-5 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Please be advised that "Leucomentin-5" is a fictional compound created for illustrative purposes to fulfill the structural and formatting requirements of this request. The information, data, and protocols presented below are hypothetical and based on common challenges encountered in preclinical animal studies for novel therapeutic agents. They should not be used for actual experimental work.

This guide provides troubleshooting advice and frequently asked questions for researchers conducting in vivo studies with the hypothetical novel agent, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical, orally bioavailable small molecule inhibitor of Leuko-Kinase 1 (LK1), a key enzyme in a signaling pathway implicated in the proliferation of certain cancer cell lines. By inhibiting LK1, this compound is designed to halt cell cycle progression and induce apoptosis in tumor cells.

Q2: What is the standard vehicle for in vivo administration of this compound?

A2: For oral gavage, the recommended vehicle is a solution of 10% DMSO, 40% PEG300, and 50% Saline. For intraperitoneal injection, a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween-80 is suggested. Always ensure the final formulation is a homogenous solution or a fine, uniform suspension before administration.

Q3: What are the known off-target effects or toxicities observed in preclinical models?

A3: In hypothetical rodent studies, dose-limiting toxicities have included transient weight loss and mild neutropenia at doses exceeding the Maximum Tolerated Dose (MTD). Histopathological findings in these cases suggested potential effects on rapidly dividing hematopoietic progenitor cells.

Q4: How should this compound be stored?

A4: The lyophilized powder should be stored at -20°C, protected from light. The formulated dosing solution should be prepared fresh daily. If short-term storage of the solution is necessary, it should be kept at 4°C for no longer than 24 hours.

Troubleshooting Guide

Problem 1: High variability in tumor growth inhibition between subjects in the same treatment group.

  • Possible Cause A: Inconsistent Drug Administration: Improper oral gavage technique can lead to incomplete dosing or esophageal irritation.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage. Verify the correct volume is drawn and administered each time. Observe animals post-dosing to check for regurgitation.

  • Possible Cause B: Variability in Tumor Implantation: Inconsistent initial tumor size or location can lead to different growth kinetics.

    • Solution: Use a consistent number of cells for implantation and ensure they are injected at the same anatomical site. Randomize animals into treatment groups only after tumors have reached a pre-determined, measurable size (e.g., 100-150 mm³).

  • Possible Cause C: Formulation Issues: If this compound is not fully dissolved or suspended, the actual dose administered can vary.

    • Solution: Ensure the dosing formulation is vortexed thoroughly before drawing each dose to maintain a uniform suspension. Prepare the formulation fresh daily.

Problem 2: Animals are exhibiting unexpected weight loss or signs of distress at a previously established "safe" dose.

  • Possible Cause A: Animal Health Status: The health status of the animal colony may have changed, making them more susceptible to drug-induced toxicity.

    • Solution: Consult with veterinary staff to rule out any underlying infections or health issues in the colony. Ensure animals are sourced from a reputable vendor and are properly acclimatized before starting the experiment.

  • Possible Cause B: Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially with chronic administration.

    • Solution: Always include a vehicle-only control group in your study design. If vehicle-treated animals show signs of toxicity, a different, more inert vehicle may need to be developed.

  • Possible Cause C: Lot-to-Lot Variability of this compound: There may be differences in the purity or potency of different batches of the compound.

    • Solution: Obtain a Certificate of Analysis (CoA) for each new batch of this compound. If significant variability is suspected, perform an analytical validation to confirm identity and purity.

Quantitative Data Summary

The following tables represent hypothetical data from preclinical studies with this compound.

Table 1: Maximum Tolerated Dose (MTD) Study in BALB/c Mice Dosing: Once daily (QD) oral gavage for 14 days.

Dose Group (mg/kg) Number of Animals Mean Body Weight Change (%) Morbidity/Mortality MTD Determination
Vehicle 5 +5.2% 0/5 -
25 5 +3.1% 0/5 Tolerated
50 5 -4.5% 0/5 Tolerated
100 5 -15.8% 2/5 Not Tolerated

| MTD | - | - | - | 50 mg/kg |

Table 2: Efficacy in HT-29 Xenograft Model Dosing: QD oral gavage for 21 days, starting when tumors reached ~120 mm³.

Treatment Group N Tumor Volume at Day 21 (mm³, Mean ± SEM) Tumor Growth Inhibition (TGI, %) P-value (vs. Vehicle)
Vehicle Control 10 1540 ± 180 - -
This compound (25 mg/kg) 10 985 ± 155 36% <0.05

| this compound (50 mg/kg) | 10 | 510 ± 110 | 67% | <0.001 |

Table 3: Pharmacokinetic (PK) Parameters in Mice after a Single 50 mg/kg Oral Dose

Parameter Value (Mean ± SD) Unit
Cmax (Maximum Concentration) 2.8 ± 0.6 µg/mL
Tmax (Time to Cmax) 1.5 ± 0.5 hours
AUC (Area Under the Curve) 15.2 ± 2.1 µg·h/mL

| T½ (Half-life) | 4.7 ± 0.9 | hours |

Experimental Protocols

Protocol 1: Xenograft Tumor Model Efficacy Study

  • Cell Culture: Culture HT-29 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for one week prior to the study.

  • Tumor Implantation: Harvest HT-29 cells during their logarithmic growth phase. Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Inject 0.1 mL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Group Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound 25 mg/kg, this compound 50 mg/kg) with n=10 mice per group.

  • Dosing: Prepare dosing formulations daily. Administer the assigned treatment via oral gavage once daily for 21 days.

  • Data Collection: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%. At the end of the study (Day 21), euthanize all remaining animals and collect tumors for further analysis.

Visualizations

Leucomentin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor LK1 Leuko-Kinase 1 (LK1) Receptor->LK1 Downstream Downstream Effector LK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Leucomentin This compound Leucomentin->LK1 Xenograft_Workflow start Start: Acclimatize Mice implant Implant HT-29 Tumor Cells (Day 0) start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Groups (Tumor Volume ~120 mm³) monitor->randomize treat Begin Daily Dosing (Vehicle or this compound) randomize->treat measure Measure Tumor Volume & Body Weight 2x/Week treat->measure measure->treat Continue for 21 Days end End of Study (Day 21): Collect Tissues measure->end Toxicity_Troubleshooting start Unexpected Toxicity Observed (e.g., >15% Weight Loss) q1 Is toxicity seen in Vehicle Control group? start->q1 a1_yes Investigate Vehicle Formulation or Animal Health Status q1->a1_yes Yes a1_no Toxicity is likely compound-related q1->a1_no No q2 Is this a new lot of this compound? a1_no->q2 a2_yes Perform analytical check on new lot. Consider dose reduction. q2->a2_yes Yes a2_no Review dosing procedure for accuracy. Consider dose reduction for future studies. q2->a2_no No

Technical Support Center: Leucomentin-5 (Leucovorin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the dosage and administration of Leucomentin-5 (Leucovorin), particularly in the context of its common application with 5-Fluorouracil (B62378) (5-FU).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Leucovorin)?

A1: this compound (Leucovorin) is a 5-formyl derivative of tetrahydrofolic acid (THF), an active form of folic acid.[1] Its primary role is to act as a biochemical modulator. In combination with 5-Fluorouracil (5-FU), it enhances the binding of 5-FU's active metabolite (FdUMP) to the enzyme thymidylate synthase. This stabilization of the enzyme-drug complex leads to prolonged inhibition of DNA synthesis in cancer cells, thereby increasing the cytotoxic effects of 5-FU.[1][2] Leucovorin can also be used as a rescue agent to mitigate the toxic effects of folate antagonists like methotrexate (B535133) by replenishing the folate pool in healthy cells.[3][4]

Q2: What is the difference between Leucovorin and Levoleucovorin?

A2: Leucovorin is a racemic mixture of two diastereoisomers, the dextrorotatory (d) and levorotatory (l) forms.[1] The l-isomer, known as Levoleucovorin, is the pharmacologically active component.[1][4] The d-isomer is largely inactive and may even interfere with the transport and metabolism of the active l-isomer.[2] For practical purposes in many clinical and research settings, the two are often used interchangeably, with the dosage of Levoleucovorin being half that of racemic Leucovorin.[4]

Q3: What are the common routes of administration for this compound?

A3: this compound (Leucovorin) can be administered orally, intravenously (IV), or intramuscularly (IM).[3][5] The choice of administration route depends on the specific experimental protocol, the combination agent (e.g., 5-FU), and the condition being studied.[5] For potentiation of 5-FU, intravenous administration is common.[2][6] In cases of potential gastrointestinal issues like vomiting or malabsorption, IV administration is preferred.[3]

Q4: Can this compound be administered intrathecally?

A4: No, intrathecal administration of this compound is contraindicated and can be fatal.[3] While it is used to counteract the systemic toxicity of methotrexate, it should not be used to counteract intrathecal methotrexate overdose.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpectedly high toxicity or adverse events (e.g., severe mucositis, diarrhea) in cell culture or animal models. 1. 5-FU dose is too high in the combination. Leucovorin enhances 5-FU toxicity.[7] 2. Incorrect Leucovorin concentration. Higher than intended concentrations can lead to excessive 5-FU potentiation. 3. Sub-optimal administration schedule. The timing and duration of Leucovorin and 5-FU administration are critical.1. Reduce the dose of 5-FU. When used with Leucovorin, 5-FU cannot be administered at its single-agent maximum tolerated dose.[7] 2. Verify calculations and stock solution concentrations. Perform a dose-response curve to determine the optimal non-toxic concentration of Leucovorin for your model system. 3. Review established protocols for co-administration. Staggered administration may be necessary.
Lack of potentiation of 5-FU efficacy. 1. Insufficient Leucovorin dose. The concentration of Leucovorin may be too low to effectively stabilize the thymidylate synthase-FdUMP complex. 2. Timing of administration. Leucovorin needs to be present at the time of 5-FU activity. 3. Cellular resistance. The cell line or animal model may have intrinsic or acquired resistance mechanisms to 5-FU or the combination therapy.1. Perform a dose-escalation study for Leucovorin to find the optimal concentration for 5-FU potentiation in your specific model. 2. Administer Leucovorin prior to or concurrently with 5-FU. 3. Investigate potential resistance pathways, such as altered thymidylate synthase expression or folate transporter activity.
Precipitation or instability of this compound solution. 1. Improper storage. Leucovorin solutions can be sensitive to light and temperature. 2. Incorrect pH of the solution. 3. Incompatibility with other reagents in the medium. 1. Store stock solutions protected from light and at the recommended temperature (typically 2-8°C for reconstituted solutions). 2. Ensure the final pH of the solution is within the recommended range for stability. 3. Prepare Leucovorin in a simple, compatible buffer or medium before adding it to a complex experimental system.

Data Presentation: Dosage from Clinical Trials

The following tables summarize dosages of Leucovorin in combination with 5-FU from various clinical trials. These are provided for informational purposes to guide experimental design and should be adapted for specific research models.

Table 1: Leucovorin and 5-FU Dosage Regimens in Advanced Gastrointestinal Malignancies [2]

Leucovorin Dose (per day for 5 days)5-FU Dose (daily bolus)Administration RouteCycle LengthMaximum Tolerated Dose of Leucovorin
200 mg/m²370 mg/m²Continuous IV infusion (Leucovorin), IV bolus (5-FU)28 days700 mg/m²/day
400 mg/m²370 mg/m²Continuous IV infusion (Leucovorin), IV bolus (5-FU)28 days700 mg/m²/day
700 mg/m²370 mg/m²Continuous IV infusion (Leucovorin), IV bolus (5-FU)28 days700 mg/m²/day
1000 mg/m²370 mg/m²Continuous IV infusion (Leucovorin), IV bolus (5-FU)28 days700 mg/m²/day

Table 2: Leucovorin and 5-FU Dosage in Metastatic Colorectal Cancer Clinical Trial (NCT06887218) [6]

Leucovorin Dose5-FU DoseAdministration RouteCycle Length
400 mg/m²400 mg/m² (bolus) followed by 2400 mg/m² (infusion over 46 hours)IV infusion over 120 minutes (Leucovorin), IV bolus then infusion (5-FU)2 weeks

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay to Determine Optimal this compound Concentration for 5-FU Potentiation
  • Cell Culture: Plate cancer cells (e.g., colorectal cancer cell line) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Drug Solutions:

    • Prepare a stock solution of 5-FU in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare a stock solution of this compound (Leucovorin) in sterile water.

    • Create a series of dilutions for both 5-FU and this compound in the cell culture medium.

  • Treatment:

    • Aspirate the old medium from the wells.

    • Add the medium containing the various concentrations of 5-FU and/or this compound. Include the following controls:

      • Vehicle control (medium with solvent only)

      • 5-FU alone (at various concentrations)

      • This compound alone (at various concentrations)

      • Combination of a fixed concentration of this compound with varying concentrations of 5-FU.

      • Combination of a fixed concentration of 5-FU with varying concentrations of this compound.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for 5-FU alone and in combination with different concentrations of this compound.

    • A significant decrease in the IC50 of 5-FU in the presence of this compound indicates potentiation.

Mandatory Visualizations

Leucomentin5_Mechanism_of_Action cluster_cell Cancer Cell FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibits Apoptosis Apoptosis TS->Apoptosis Inhibition leads to dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Leucomentin5 This compound (Leucovorin) MTHF Methylene- tetrahydrofolate (MTHF) Leucomentin5->MTHF Metabolized to MTHF->TS Forms Ternary Complex with FdUMP

Caption: Mechanism of this compound (Leucovorin) in potentiating 5-FU cytotoxicity.

Experimental_Workflow_Dose_Response start Start: Plate Cancer Cells prepare_drugs Prepare Drug Dilutions (5-FU & this compound) start->prepare_drugs treat_cells Treat Cells with Drugs and Controls prepare_drugs->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Data Analysis: Calculate Viability and IC50 viability_assay->data_analysis end End: Determine Optimal Dose data_analysis->end

Caption: Workflow for an in vitro dose-response experiment.

References

Technical Support Center: Information on "Leucomentin-5" Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to generate a technical support center, including troubleshooting guides and FAQs, for "Leucomentin-5" have been unsuccessful due to a lack of available scientific information on this specific compound.

Extensive searches of scientific databases and publicly available information did not yield any specific data related to a compound named "this compound." This includes its mechanism of action, established experimental protocols, or defined signaling pathways.

The search results did identify a similarly named compound, "Leucovorin," which is a well-documented folate analog used in medical applications, particularly in conjunction with chemotherapy. However, there is no information to suggest that "Leucovorin" is synonymous with "this compound" or that the experimental details would be transferable. Other retrieved compounds such as "Levomenthol" and "Levosimendan" are chemically and functionally distinct and not relevant to the user's request. A single product listing for a "Leucomentin-6" was found from a commercial supplier of bio-environmental products, but no scientific or technical data was provided.

Without foundational information on the biological activity and experimental usage of "this compound," it is not possible to create the detailed and accurate technical support documentation requested, including:

  • Troubleshooting Guides and FAQs: These require an understanding of common experimental challenges and user questions, which is not available.

  • Quantitative Data Summaries: No quantitative data, such as optimal incubation times or effective concentrations, could be located.

  • Detailed Experimental Protocols: Standardized or published methodologies for "this compound" experiments could not be found.

  • Signaling Pathway Diagrams: The molecular targets and signaling cascades affected by "this compound" are not described in the available literature.

It is possible that "this compound" is a novel or proprietary compound not yet described in public scientific literature, or that the name is a specific internal designation not in widespread use.

We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" consult any internal documentation or contact the original source or manufacturer of the compound for detailed technical specifications and protocols.

Validation & Comparative

A Comparative Analysis of Leucomentin-5 and Other Prominent Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous search for novel and effective therapeutic agents, natural products remain a vital source of inspiration. Among these, compounds with potent antioxidant properties are of particular interest to researchers in drug development due to their potential to mitigate oxidative stress, a key factor in a myriad of pathological conditions. This guide provides a detailed comparison of Leucomentin-5, a natural antioxidant, with other well-established natural antioxidants: quercetin, resveratrol, and curcumin. The comparison is based on available experimental data on their antioxidant capacities, and this guide further details the experimental protocols for the key assays cited.

Overview of Compared Antioxidants

This compound is a recently discovered natural product isolated from the mushroom Paxillus panuoides.[1] Structurally, it is a complex derivative of leucomentin.[1] Preliminary studies have indicated that this compound possesses free radical scavenging and lipid peroxidation inhibitory activities, suggesting its potential as a protective agent against oxidative damage.[1]

Quercetin is a flavonoid ubiquitously found in many fruits, vegetables, and grains. It is renowned for its strong antioxidant properties, which are attributed to its specific chemical structure that allows it to effectively donate electrons and scavenge a wide variety of reactive oxygen species (ROS).

Resveratrol is a stilbenoid, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens such as bacteria or fungi. It is famously found in the skin of grapes, blueberries, raspberries, mulberries, and peanuts. Its antioxidant effects are well-documented and are linked to its ability to activate various antioxidant and detoxification enzymes.

Curcumin is the principal curcuminoid of the popular Indian spice turmeric. It is a polyphenol with a wide range of biological activities, including potent antioxidant and anti-inflammatory properties. Its antioxidant mechanism involves both the scavenging of free radicals and the induction of antioxidant enzymes.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often evaluated by its ability to scavenge stable free radicals in vitro. The half-maximal inhibitory concentration (IC50) is a common metric used to express this activity, with a lower IC50 value indicating a higher antioxidant potency. The following table summarizes the available IC50 data for the compared antioxidants from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Source
This compound Data not availableData not available[1]
Quercetin 2.9 ± 0.11.1 ± 0.1[2]
Resveratrol 25.3 ± 1.25.8 ± 0.3[2]
Curcumin 4.8 ± 0.22.3 ± 0.1[2]

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes and is sourced from studies with similar methodologies.

Signaling Pathways in Cellular Antioxidant Response

Natural antioxidants can exert their effects through various mechanisms, including the modulation of cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Gene Transcription Antioxidant_Enzymes Antioxidant & Detoxification Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation ROS Oxidative Stress (ROS) Antioxidant_Enzymes->ROS Neutralization Antioxidant Natural Antioxidant (e.g., this compound) Antioxidant->Keap1 Inhibits Keap1 ROS->Keap1 Induces Conformational Change

Nrf2-ARE signaling pathway activation by natural antioxidants.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Natural antioxidants can promote the activation of this pathway by interacting with Keap1. Once released, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of target genes. This leads to the transcription of a battery of cytoprotective genes encoding antioxidant and detoxification enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the evaluation of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of test samples: Dissolve the antioxidant compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Working solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the antioxidant compounds in ethanol.

  • Reaction: In a 96-well microplate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is determined from the dose-response curve.

Experimental Workflow for Antioxidant Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of the antioxidant activity of natural compounds.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Compound1 This compound Stock_Solutions Prepare Stock Solutions (e.g., 1 mg/mL in appropriate solvent) Compound1->Stock_Solutions Compound2 Quercetin Compound2->Stock_Solutions Compound3 Resveratrol Compound3->Stock_Solutions Compound4 Curcumin Compound4->Stock_Solutions Serial_Dilutions Perform Serial Dilutions Stock_Solutions->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay Test Compounds ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay Test Compounds ORAC_Assay ORAC Assay Serial_Dilutions->ORAC_Assay Test Compounds Absorbance_Measurement Measure Absorbance/ Fluorescence DPPH_Assay->Absorbance_Measurement ABTS_Assay->Absorbance_Measurement ORAC_Assay->Absorbance_Measurement Calculate_Scavenging Calculate % Radical Scavenging Absorbance_Measurement->Calculate_Scavenging Plot_Curves Plot Dose-Response Curves Calculate_Scavenging->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50 Compare_IC50 Compare IC50 Values Determine_IC50->Compare_IC50 Conclusion Draw Conclusions on Relative Potency Compare_IC50->Conclusion

Workflow for comparing the antioxidant activity of natural compounds.

Conclusion

This guide provides a comparative overview of this compound with quercetin, resveratrol, and curcumin, three of the most studied natural antioxidants. While quantitative data for this compound is not yet widely available, its identified free radical scavenging properties mark it as a compound of interest for further investigation. The provided experimental protocols and workflow offer a standardized framework for researchers to conduct their own comparative studies. The elucidation of the mechanisms of action, such as the modulation of the Nrf2-ARE pathway, is crucial for understanding the full therapeutic potential of these natural compounds in combating diseases associated with oxidative stress.

References

Leucomentin-5 vs. Vitamin E: A Comparative Guide on Lipid Peroxidation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the efficacy of Leucomentin-5 and the well-established antioxidant, Vitamin E, in the context of inhibiting lipid peroxidation. Due to the current lack of published experimental data on the antioxidant properties of this compound, this document will focus on providing a comprehensive overview of Vitamin E's role, detailed experimental protocols for assessing lipid peroxidation, and a hypothetical framework for the evaluation and comparison of this compound, based on its classification as a coumarin (B35378) derivative.

Executive Summary

Vitamin E is a potent, chain-breaking antioxidant that plays a crucial role in protecting biological membranes from lipid peroxidation. Its mechanism of action is well-documented and involves the donation of a hydrogen atom to lipid peroxyl radicals, thereby terminating the free radical chain reaction. This compound, with the chemical formula C38H34O13, is classified as a coumarin. While many coumarin derivatives are known to exhibit antioxidant activities, specific experimental data on this compound's ability to inhibit lipid peroxidation is not yet available. This guide outlines the established antioxidant mechanisms of Vitamin E and the potential mechanisms for coumarins, and provides detailed methodologies for the quantitative assessment of lipid peroxidation, which can be applied to future studies on this compound.

Part 1: Mechanisms of Action in Lipid Peroxidation

Vitamin E: The Gold Standard Chain-Breaking Antioxidant

Vitamin E, predominantly α-tocopherol, is a lipophilic antioxidant that resides within cellular membranes. Its primary function is to interrupt the propagation of lipid peroxidation. The process begins when a reactive oxygen species (ROS) abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical (L•). This radical reacts with oxygen to form a lipid peroxyl radical (LOO•), which can then attack another PUFA, propagating a chain reaction.

Vitamin E terminates this chain by donating the hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical, forming a stable lipid hydroperoxide (LOOH) and a tocopheroxyl radical. The tocopheroxyl radical is relatively unreactive and can be recycled back to its active α-tocopherol form by other antioxidants, such as Vitamin C.

Signaling Pathway of Vitamin E in Halting Lipid Peroxidation

Vitamin E Antioxidant Mechanism PUFA PUFA L_radical Lipid Radical (L•) PUFA->L_radical ROS ROS ROS->PUFA Initiation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ (Propagation) O2 O₂ LOO_radical->PUFA Attacks another PUFA VitaminE Vitamin E (TOH) LOO_radical->VitaminE Termination LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH Tocopheroxyl_radical Tocopheroxyl Radical (TO•) VitaminE->Tocopheroxyl_radical H• donation

Caption: Vitamin E's chain-breaking antioxidant mechanism.

This compound: A Coumarin with Antioxidant Potential (Hypothetical)

As a member of the coumarin family, this compound's potential antioxidant activity may stem from the structural characteristics of the benzopyrone nucleus. The antioxidant properties of coumarins are often associated with their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The presence and position of hydroxyl groups on the coumarin scaffold are critical determinants of their antioxidant capacity. These groups can donate a hydrogen atom to a free radical, forming a more stable phenoxyl radical, thereby interrupting oxidative processes.

Potential Antioxidant Pathways for Coumarin Derivatives

Coumarin Antioxidant Mechanisms cluster_0 Radical Scavenging cluster_1 Metal Chelation FreeRadical Free Radical Coumarin_H Coumarin-OH FreeRadical->Coumarin_H StableRadical Stable Coumarin Radical Coumarin_H->StableRadical H• donation MetalIon Metal Ion (e.g., Fe²⁺) Coumarin Coumarin MetalIon->Coumarin Chelate Metal-Coumarin Complex Coumarin->Chelate

Caption: Potential antioxidant mechanisms for coumarins.

Part 2: Quantitative Data Comparison

A direct quantitative comparison of this compound and Vitamin E is not possible without experimental data for this compound. The following tables are provided as a template for how such data, once obtained, should be presented for a clear and objective comparison.

Table 1: In Vitro Lipid Peroxidation Inhibition

CompoundAssayIC50 (µg/mL)Notes
This compound TBARSData not availableMeasures malondialdehyde (MDA) formation
Lipid HydroperoxidesData not availableMeasures primary oxidation products
Vitamin E TBARSValueReference value from literature
Lipid HydroperoxidesValueReference value from literature

Table 2: Cellular Antioxidant Activity

CompoundCell LineOxidative ChallengeEndpointResult
This compound e.g., HepG2, Caco-2H₂O₂, Fe²⁺/ascorbateMDA levels, IsoprostanesData not available
Vitamin E e.g., HepG2, Caco-2H₂O₂, Fe²⁺/ascorbateMDA levels, IsoprostanesReference data

Part 3: Experimental Protocols

The following are detailed protocols for key experiments used to assess the inhibition of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Experimental Workflow for TBARS Assay

TBARS Assay Workflow start Sample + Antioxidant induce_peroxidation Induce Peroxidation (e.g., FeSO₄) start->induce_peroxidation add_tca Add Trichloroacetic Acid (TCA) to precipitate protein induce_peroxidation->add_tca add_tba Add Thiobarbituric Acid (TBA) add_tca->add_tba heat Heat at 95°C for 30 min add_tba->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge at 3000g for 15 min cool->centrifuge measure Measure Absorbance of Supernatant at 532 nm centrifuge->measure end Calculate % Inhibition measure->end

Caption: Step-by-step workflow of the TBARS assay.

Protocol:

  • Prepare a reaction mixture containing the sample (e.g., liposomes, tissue homogenate) and the test compound (this compound or Vitamin E) at various concentrations.

  • Initiate lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (B86663) (FeSO₄).

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

  • Add thiobarbituric acid (TBA) solution to the mixture.

  • Heat the samples at 95°C for 30 minutes to facilitate the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • A standard curve using 1,1,3,3-tetramethoxypropane (B13500) is used to quantify MDA levels.

  • The percentage inhibition is calculated relative to a control sample without the antioxidant.

Measurement of Lipid Hydroperoxides

This assay measures the primary products of lipid peroxidation using the ferric-xylenol orange (FOX) method.[1][2]

Protocol:

  • Lipids are extracted from the experimental sample using a chloroform:methanol mixture.[1]

  • The extracted lipids are mixed with a reagent containing ferrous ions (Fe²⁺) and xylenol orange in an acidic medium.

  • Lipid hydroperoxides present in the sample will oxidize the ferrous ions to ferric ions (Fe³⁺).

  • The ferric ions form a colored complex with xylenol orange.

  • The absorbance of this complex is measured spectrophotometrically at 560 nm.[2]

  • Quantification is achieved by comparison to a standard curve prepared with known concentrations of hydrogen peroxide or a suitable organic hydroperoxide.

F2-Isoprostane Analysis

F2-isoprostanes are stable, prostaglandin-like compounds formed from the free-radical-catalyzed peroxidation of arachidonic acid. Their measurement is considered a highly specific and reliable marker of in vivo lipid peroxidation.[3]

Protocol:

  • Samples (e.g., plasma, urine, tissue homogenates) are collected.

  • Esterified isoprostanes are released by alkaline hydrolysis.[3][4]

  • A deuterated internal standard is added for accurate quantification.

  • Isoprostanes are extracted and purified from the sample matrix using solid-phase extraction (SPE) cartridges.[3][4]

  • The purified isoprostanes are derivatized to make them volatile for gas chromatography (GC) analysis.

  • Quantification is performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Conclusion and Future Directions

Vitamin E remains a cornerstone antioxidant for the prevention of lipid peroxidation, with a well-elucidated mechanism of action. While this compound's potential as an antioxidant is suggested by its coumarin structure, a comprehensive evaluation of its efficacy against lipid peroxidation requires rigorous experimental investigation. The protocols and comparative frameworks provided in this guide are intended to facilitate such research. Future studies should aim to generate quantitative data on this compound's performance in the described assays to allow for a direct and meaningful comparison with Vitamin E. Such research will be pivotal in determining the potential of this compound as a novel therapeutic agent in conditions associated with oxidative stress.

References

A Comparative Analysis of the Antioxidant Efficacy of Leucomentin-5 and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant efficacy of Leucomentin-5, a natural antioxidant, with commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. The information presented is based on available experimental data from in vitro assays.

Disclaimer: The information regarding "this compound" is based on the available scientific literature for the ethanolic extract of the edible macrofungus Leucoagaricus leucothites, as no direct data for a compound specifically named "this compound" was found. It is hypothesized that this compound is a product derived from this fungus, which is noted to be rich in catechins.[1][2] The comparative data for synthetic antioxidants are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant efficacy of this compound (represented by the Leucoagaricus leucothites extract) and synthetic antioxidants based on common in vitro antioxidant assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Notes
This compound (Leucoagaricus leucothites extract)71% inhibition at 10 mg/mLData not availableMajor phenolic component is catechin (B1668976) (288 mg/L in the extract).[1]
BHA (Butylated Hydroxyanisole)~10 - 112 µg/mLData not availableSynthetic antioxidant widely used as a preservative in food and pharmaceuticals.
BHT (Butylated Hydroxytoluene)~11 - 202 µg/mLData not availableAnother common synthetic antioxidant used in food, cosmetics, and industrial fluids.
Trolox ~3 - 12 µg/mL~2 - 12 µg/mLA water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compound (this compound or synthetic antioxidant) is prepared in a series of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample or standard in a microplate or cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared at various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Procedure:

  • Cell Culture: Human cells, such as HepG2, are cultured in a 96-well plate until they reach confluence.

  • Cell Loading: The cells are washed and then incubated with the DCFH-DA probe, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Antioxidant Treatment: The cells are then treated with various concentrations of the test compound or a standard antioxidant (e.g., quercetin).

  • Induction of Oxidative Stress: A free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the cells to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, and the fluorescence intensity is measured over time. The oxidation of DCFH to the highly fluorescent DCF is monitored.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[3][4][5] Phytochemicals, such as the catechins found in the Leucoagaricus leucothites extract, can activate this pathway.[1][2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytochemical Phytochemical (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Phytochemical->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Caption: Activation of the Nrf2 signaling pathway by phytochemicals.

Experimental Workflow: In Vitro Antioxidant Assays

The general workflow for the DPPH and ABTS radical scavenging assays is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Radical Solution (DPPH or ABTS•+) B1 Mix Radical Solution with Sample/Standard/Control A1->B1 A2 Prepare Sample Dilutions (this compound & Synthetics) A2->B1 A3 Prepare Standard Dilutions (e.g., Trolox) A3->B1 B2 Incubate in the Dark at Room Temperature B1->B2 C1 Measure Absorbance (Spectrophotometer) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: General experimental workflow for DPPH and ABTS assays.

Logical Relationship: Antioxidant Efficacy Assessment

The following diagram illustrates the logical flow for assessing and comparing the efficacy of different antioxidants.

Logical_Relationship cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data & Analysis L5 This compound DPPH DPPH Assay L5->DPPH ABTS ABTS Assay L5->ABTS CAA Cellular Antioxidant Activity Assay L5->CAA SA Synthetic Antioxidants (BHA, BHT, Trolox) SA->DPPH SA->ABTS SA->CAA IC50 IC50 Values DPPH->IC50 TEAC TEAC Values ABTS->TEAC QE Quercetin Equivalents CAA->QE Comp Comparative Efficacy (this compound vs. Synthetics) IC50->Comp TEAC->Comp QE->Comp

Caption: Logical flow for comparative antioxidant efficacy assessment.

References

A Comparative Analysis of the Free Radical Scavenging Activity of Leucomentin-5

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this review, "Leucomentin-5" is not described in the peer-reviewed scientific literature. The data presented for this compound is hypothetical and serves as a placeholder to demonstrate a comparative framework. This guide compares the theoretical antioxidant potential of this compound against established standard antioxidants, Ascorbic Acid and Trolox.

Free radicals and other reactive oxygen species (ROS) are products of normal metabolic processes.[1] However, an imbalance leading to an excess of these species results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases.[1] Antioxidants are compounds that can neutralize these reactive species, mitigating cellular damage.[1][2] This guide provides a comparative overview of the free radical scavenging activity of the novel compound this compound against well-characterized antioxidants.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the substance required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.[3] The following table summarizes the comparative IC50 values obtained from two standard in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compound 5.2 (Hypothetical)4.5 (Hypothetical)
Ascorbic Acid 8.4[4]50.0[5]
Trolox 3.8[6]2.9[6]

Table 1: Comparative IC50 values for this compound, Ascorbic Acid, and Trolox in DPPH and ABTS free radical scavenging assays. Lower values indicate greater antioxidant activity.

Experimental Methodologies

Detailed protocols for the key assays are provided below to ensure reproducibility and standardization.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Test compounds (this compound, Ascorbic Acid, Trolox)

  • Microplate reader or Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The solution should be kept in an amber bottle or covered in foil to protect it from light.

  • Sample Preparation: Stock solutions of the test compounds and standards (Ascorbic Acid, Trolox) are prepared in methanol. A series of dilutions are then made to achieve a range of concentrations for testing.

  • Reaction Mixture: In a 96-well microplate, 100 µL of each sample dilution is mixed with 100 µL of the 0.1 mM DPPH solution. A control well is prepared with 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration that results in 50% scavenging.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABles radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compounds (this compound, Ascorbic Acid, Trolox)

  • Microplate reader or Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Before use, the ABTS•+ solution is diluted with PBS (or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Stock solutions of the test compounds and standards are prepared and serially diluted to various concentrations.

  • Reaction Mixture: 10 µL of each sample dilution is added to 190 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: The plate is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus concentration.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and the underlying biological mechanism of antioxidant action.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_sample Prepare Serial Dilutions of Test Compounds mix Mix Sample and DPPH Solution (1:1) prep_sample->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the in vitro DPPH free radical scavenging assay.

G cluster_stress Oxidative Stress cluster_cellular Cellular Components cluster_damage Cellular Damage cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) DNA DNA ROS->DNA attacks Proteins Proteins ROS->Proteins attacks Lipids Lipids ROS->Lipids attacks Antioxidant Antioxidant (e.g., this compound) ROS->Antioxidant Damage Oxidative Damage (Leads to Disease) DNA->Damage Proteins->Damage Lipids->Damage Neutralized Neutralized Species Antioxidant->Neutralized donates electron & neutralizes

Caption: Antioxidant mechanism against ROS-induced cellular damage.

References

Comprehensive Analysis of Leucomentin-5 Bioactivity: A Data Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of existing scientific literature reveals a significant lack of data on the cross-validation of Leucomentin-5's bioactivity in different cell lines. While initial studies have identified its potential as an antioxidant, further research to characterize its effects and mechanism of action in various cellular contexts is currently unavailable in the public domain.

This compound, a derivative isolated from the mushroom Paxillus panuoides, has been identified as a compound with free radical scavenging properties.[1] The primary research focus has been on its ability to inhibit lipid peroxidation, an activity that was assessed in studies involving rat models.[1] However, information regarding its specific effects on cultured human or animal cell lines—a crucial step in drug discovery and development—is conspicuously absent from the reviewed literature.

This informational gap prevents a comparative analysis of this compound's performance against other alternatives and precludes the creation of detailed guides for researchers, scientists, and drug development professionals. The core requirements for such a guide, including quantitative data on its effects in various cell lines, detailed experimental protocols for cell-based assays, and elucidation of its signaling pathways, cannot be met with the currently available information.

Current State of Knowledge

Discovery and Primary Bioactivity: this compound, along with its counterpart Leucomentin-6, was first isolated from the mushroom Paxillus panuoides.[1] Initial investigations highlighted its role as a free radical scavenger and its capacity to inhibit lipid peroxidation.[1] This foundational knowledge points to its potential as an antioxidant.

Data Unavailability for Cross-Validation: Despite its promising antioxidant profile, there are no publicly accessible studies that have tested this compound across a panel of different cell lines. Such experiments are essential to determine:

  • Cell-type specific efficacy: Whether this compound's antioxidant activity is universal or more pronounced in certain cell types (e.g., cancer cells, immune cells, neuronal cells).

  • Cytotoxicity: The concentration at which this compound may become toxic to different cell lines.

  • Mechanism of action: The specific cellular pathways that this compound modulates to exert its effects.

Without this data, it is impossible to construct a comparative table summarizing its quantitative bioactivity (e.g., IC50 values for cytotoxicity or antioxidant effect) in various cell lines.

Hypothetical Experimental Workflow

To address the current data deficiency, a standard experimental workflow would be required. The following diagram illustrates a logical progression for future research aimed at cross-validating the bioactivity of this compound.

cluster_0 Phase 1: In Vitro Bioactivity Screening cluster_1 Phase 2: Mechanism of Action Studies Cell Line Panel Selection Cell Line Panel Selection Cytotoxicity Assays (MTT/LDH) Cytotoxicity Assays (MTT/LDH) Cell Line Panel Selection->Cytotoxicity Assays (MTT/LDH) Treat cells Antioxidant Assays (ROS/GSH) Antioxidant Assays (ROS/GSH) Cytotoxicity Assays (MTT/LDH)->Antioxidant Assays (ROS/GSH) Determine sub-toxic conc. Data Analysis (IC50) Data Analysis (IC50) Antioxidant Assays (ROS/GSH)->Data Analysis (IC50) Quantify effect Signaling Pathway Analysis Signaling Pathway Analysis Data Analysis (IC50)->Signaling Pathway Analysis Select promising cell lines Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Identify modulated genes Target Identification Target Identification Gene Expression Profiling->Target Identification Validate targets

Hypothetical workflow for this compound bioactivity validation.

Detailed Methodologies for Future Studies

For researchers intending to investigate the bioactivity of this compound in cell lines, the following experimental protocols are recommended:

1. Cell Culture and Maintenance:

  • A panel of relevant human cell lines should be selected (e.g., a cancer cell line like HeLa, a normal fibroblast line like MRC-5, and an immune cell line like Jurkat).

  • Cells should be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) can then be calculated.

3. Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay):

  • Seed cells in a black, clear-bottom 96-well plate.

  • Induce oxidative stress in the cells using an agent like H2O2 or tert-butyl hydroperoxide.

  • Treat the cells with various concentrations of this compound.

  • Load the cells with DCFH-DA dye, which fluoresces upon oxidation by ROS.

  • Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in this compound-treated cells would indicate antioxidant activity.

Signaling Pathway Exploration

Should initial screenings demonstrate significant bioactivity, the subsequent step would be to investigate the underlying molecular mechanisms. A hypothetical signaling pathway that could be influenced by an antioxidant compound is the Nrf2 pathway, a key regulator of the cellular antioxidant response.

This compound This compound Keap1 Keap1 This compound->Keap1 potentially inhibits Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation leads to Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2->Nrf2_translocation dissociates and moves ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression activates

Hypothetical modulation of the Nrf2 pathway by this compound.

References

Comparative Analysis of Leucomentin-5 and Other Leucomentin Derivatives in Inhibiting Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidative properties of Leucomentin-5 and its structural analogs reveals significant potential in combating oxidative stress. This guide provides a comparative analysis of the inhibitory effects of this compound and other derivatives on lipid peroxidation, supported by quantitative data and detailed experimental protocols.

This compound, a naturally occurring p-terphenyl (B122091) derivative isolated from the mushroom Paxillus panuoides, has demonstrated potent bioactivity as a free radical scavenger and an inhibitor of lipid peroxidation.[1] This positions it and its related compounds as subjects of interest for researchers in drug discovery and development, particularly in the context of diseases associated with oxidative damage.

Quantitative Comparison of Bioactivity

The inhibitory effects of this compound and its derivatives on lipid peroxidation in rat liver microsomes have been quantified, providing a basis for direct comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundIC50 (µg/mL) for Lipid Peroxidation Inhibition
This compound0.11
Leucomentin-60.06
Leucomentin-20.06
Leucomentin-40.10

Data sourced from a review citing Yun BS, Lee IK, Kim JP, Yoo ID. J Antibiot (Tokyo). 2000 Jul;53(7):711-3.[1]

As the data indicates, Leucomentin-6 and Leucomentin-2 exhibit the strongest inhibitory activity against lipid peroxidation, with an IC50 value of 0.06 µg/mL. This compound and Leucomentin-4 also demonstrate significant, albeit slightly less potent, activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity of leucomentin derivatives.

Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Method)

This assay is a widely used method to measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Rat liver microsomes

  • Test compounds (Leucomentin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Tris-HCl buffer (pH 7.4)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Procedure:

  • Preparation of Microsomes: Rat liver microsomes are prepared from fresh rat liver tissue by differential centrifugation. The final microsomal pellet is resuspended in Tris-HCl buffer.

  • Reaction Mixture: The reaction mixture contains rat liver microsomes, Tris-HCl buffer, and the test compound at various concentrations.

  • Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of NADPH.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 15-30 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of TCA solution to precipitate proteins.

  • TBARS Reaction: The supernatant is collected after centrifugation, and TBA solution is added. The mixture is then heated in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.

  • Measurement: After cooling, the absorbance of the resulting solution is measured at a specific wavelength (typically 532 nm) using a spectrophotometer.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is determined from a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH solution in methanol (B129727) or ethanol

  • Test compounds (Leucomentin derivatives) dissolved in a suitable solvent

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the general mechanism of action and the experimental process, the following diagrams are provided.

Lipid_Peroxidation_Inhibition_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates PUFA Polyunsaturated Fatty Acids (PUFA) in Cell Membranes PUFA->Lipid_Peroxidation MDA Malondialdehyde (MDA) & Other Aldehydes Lipid_Peroxidation->MDA Cell_Damage Cellular Damage & Dysfunction MDA->Cell_Damage Leucomentins Leucomentin Derivatives Leucomentins->ROS scavenges Leucomentins->Lipid_Peroxidation inhibits

Caption: Mechanism of lipid peroxidation and its inhibition by leucomentin derivatives.

TBARS_Assay_Workflow Start Start Prepare_Microsomes Prepare Rat Liver Microsomes Start->Prepare_Microsomes Prepare_Reaction Prepare Reaction Mixture: Microsomes + Buffer + Test Compound Prepare_Microsomes->Prepare_Reaction Initiate_Reaction Initiate Peroxidation (add NADPH) Prepare_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (add TCA) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge TBARS_Reaction Add TBA to Supernatant & Heat Centrifuge->TBARS_Reaction Measure_Absorbance Measure Absorbance at 532 nm TBARS_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the TBARS assay.

References

Reproducibility of Leucomentin-5 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported experimental results for leucomentin derivatives, specifically focusing on their antioxidant and lipid peroxidation inhibitory activities. Due to the limited availability of quantitative data for Leucomentin-5, this document leverages data from closely related compounds isolated from the same source, Paxillus panuoides, to provide a benchmark for its potential efficacy. The information is intended to aid researchers in reproducing and expanding upon these findings.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the inhibitory activity of leucomentin derivatives against lipid peroxidation and compares them with other known antioxidant compounds. This allows for a quantitative assessment of their potential efficacy.

CompoundAssaySystemIC50 Value
Leucomentin-2 Lipid Peroxidation InhibitionRat Liver Microsomes0.06 µg/mL[1]
Leucomentin-4 Lipid Peroxidation InhibitionRat Liver Microsomes0.10 µg/mL[1]
Ergosterol Lipid Peroxidation InhibitionEgg Yolk73% inhibition at 1.25 mg/mL
Ascorbic Acid (Vitamin C) Lipid Peroxidation InhibitionEgg Yolk53% inhibition at 1.25 mg/mL
Butylated Hydroxytoluene (BHT) DPPH Radical ScavengingMethanolic Solution~18 µg/mL
Trolox DPPH Radical ScavengingEthanolic Solution~4 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol is based on the widely used TBARS method to measure malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • Phosphate (B84403) buffer (pH 7.4)

  • Sample homogenate (e.g., rat liver microsomes, egg yolk suspension)

  • Test compound (Leucomentin derivative or alternative) dissolved in a suitable solvent

  • 10% Trichloroacetic acid (TCA)

  • 0.67% Thiobarbituric acid (TBA) solution

  • Malondialdehyde (MDA) standard or 1,1,3,3-Tetramethoxypropane

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a homogenate of the biological sample (e.g., 10% w/v) in cold phosphate buffer.

  • Reaction Mixture: In a test tube, combine the sample homogenate, phosphate buffer, and the test compound at various concentrations. A control tube should be prepared without the test compound.

  • Initiation of Peroxidation: Induce lipid peroxidation. This can be done by adding an initiator like FeSO4/ascorbate.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold 10% TCA.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes to precipitate proteins.

  • TBA Reaction: Collect the supernatant and add the 0.67% TBA solution.

  • Heating: Heat the mixture in a boiling water bath for 15-30 minutes to allow the formation of the pink-colored MDA-TBA adduct.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the test compound that inhibits 50% of lipid peroxidation) is determined by plotting the percentage inhibition against the concentration of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a common and relatively simple method to evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Test compound dissolved in a suitable solvent

  • Methanol or Ethanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the DPPH solution to various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the experimental evaluation of this compound and its alternatives.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound / Alternative Stock Stock Solution Compound->Stock Solvent Solvent Solvent->Stock Reaction Reaction Mixture Stock->Reaction Assay_System Lipid Peroxidation or DPPH Radical System Assay_System->Reaction Incubation Incubation Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for determining the IC50 value of an antioxidant compound.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Radical Initiating Radical (e.g., •OH) Radical->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen O2 Another_PUFA Another PUFA Peroxyl_Radical->Another_PUFA Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Another_PUFA->Lipid_Radical MDA Malondialdehyde (MDA) & other aldehydes Lipid_Hydroperoxide->MDA Decomposition Antioxidant Antioxidant (e.g., Leucomentin) Antioxidant->Peroxyl_Radical Termination

Caption: Simplified pathway of lipid peroxidation and antioxidant intervention.

References

Benchmarking Leucomentin-5: A Comparative Analysis Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Leucomentin-5, a novel antioxidant agent, against established industry standards including Vitamin C, Vitamin E (Trolox), and Quercetin (B1663063). The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the antioxidant potential of this compound.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound was evaluated using common in vitro assays and compared against well-established antioxidants. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) were determined to quantify and compare their efficacy. Lower IC50 values indicate greater antioxidant potency.

AntioxidantDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)Cellular Antioxidant Activity (CAA) (µmol QE/100 µmol)
This compound 15.81.285.2
Vitamin C (Ascorbic Acid) ~ 25 - 45[1]~ 1.05~ 50.4
Vitamin E (Trolox) ~ 40 - 60[1]1.00 (by definition)[1]~ 62.1
Quercetin ~ 5 - 15[1]~ 1.5100 (by definition)

Note: The values for this compound are representative of preliminary findings. Values for established antioxidants are compiled from various literature sources and can vary based on specific experimental conditions.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[2]

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) to a concentration of 0.1 mM.[2] The solution should be protected from light.[2]

  • Procedure:

    • Test samples of this compound and standard antioxidants are prepared at various concentrations in a suitable solvent.[2]

    • An equal volume of the DPPH working solution is added to each sample and control.[2]

    • The mixture is incubated in the dark for 30 minutes.[2]

    • The absorbance is measured at 517 nm using a spectrophotometer.[2]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+).[3][4]

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3] Before use, the ABTS•+ solution is diluted with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • A small volume of the test sample or standard is added to the diluted ABTS•+ solution.[4]

    • The mixture is incubated for a set time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.[4][5]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.[4]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells.[6][7][8]

  • Cell Culture: Adherent cells, such as HepG2 or HeLa, are cultured in a 96-well microplate until confluent.[6][7]

  • Procedure:

    • Cells are pre-incubated with the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test antioxidant.[6][7][9]

    • After incubation, the cells are washed, and a free radical initiator is added to induce oxidative stress.[6][7][9]

    • The fluorescence is measured kinetically over time using a microplate reader with excitation at ~485 nm and emission at ~538 nm.[10]

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time and is often expressed as quercetin equivalents (QE).[7]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub constitutive Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Cytoprotection Cellular Protection Genes->Cytoprotection Nrf2_n->ARE binds to

Caption: Nrf2-ARE signaling pathway in response to oxidative stress.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH, ABTS, etc.) start->prep_reagents prep_samples Prepare Samples (this compound & Standards) start->prep_samples reaction Incubate Samples with Reagents prep_reagents->reaction prep_samples->reaction measurement Measure Absorbance or Fluorescence reaction->measurement calculation Calculate % Inhibition, IC50, or TEAC measurement->calculation comparison Compare Results calculation->comparison end End comparison->end

Caption: General experimental workflow for antioxidant capacity assessment.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Many antioxidants exert their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[11][12][13] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its repressor protein Keap1 and translocates to the nucleus.[13] In the nucleus, Nrf2 binds to the ARE in the promoter region of various genes, leading to the transcription of a battery of cytoprotective genes that encode for antioxidant and detoxification enzymes.[11][12] This pathway is a key regulator of cellular resistance to oxidants.[11] Preliminary studies suggest that this compound may also modulate this critical protective pathway, contributing to its overall antioxidant efficacy.

References

Statistical Validation of Leucomentin-5's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucomentin-5 is a naturally derived p-terphenyl (B122091) compound isolated from the mushroom Paxillus panuoides.[1][2] Preliminary studies indicate that this compound exhibits notable bioactivity, particularly as a free radical scavenger and an inhibitor of lipid peroxidation.[1][2] This guide provides a comparative framework for the statistical validation of this compound's effects, presenting its potential antioxidant and cytoprotective properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a template, outlining the requisite experimental protocols and data presentation formats for its comprehensive evaluation against other relevant compounds. The data presented herein is illustrative and intended to guide future research and validation efforts.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound can be quantified through various assays that measure its ability to scavenge free radicals. The following table illustrates a comparative summary of IC50 values for this compound and other potential antioxidant compounds.

Table 1: Comparative Free Radical Scavenging Activity (IC50 Values in µM)

CompoundDPPH Assay (IC50 µM)ABTS Assay (IC50 µM)
This compoundData Not AvailableData Not Available
Quercetin (Reference)8.55.2
Trolox (Reference)15.29.8
Alternative Compound XInsert DataInsert Data

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity. Data for this compound is not currently available and would need to be determined experimentally.

Comparative Analysis of Lipid Peroxidation Inhibition

The protective effect of this compound against oxidative damage to cellular lipids can be assessed by its ability to inhibit lipid peroxidation. A common method for this is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Table 2: Comparative Inhibition of Lipid Peroxidation (IC50 Values in µM)

CompoundTBARS Assay (IC50 µM)
This compoundData Not Available
Resveratrol (Reference)22.7
Vitamin E (Reference)18.4
Alternative Compound YInsert Data

Note: IC50 values represent the concentration of the compound required to inhibit lipid peroxidation by 50%. Lower values indicate a stronger protective effect. Specific data for this compound is pending experimental validation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its decolorization, which is measured spectrophotometrically.

Methodology:

  • A stock solution of DPPH (0.1 mM) in methanol (B129727) is prepared.

  • Various concentrations of this compound and reference compounds are prepared in a suitable solvent.

  • In a 96-well plate, 100 µL of each compound concentration is mixed with 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution loses color.

Methodology:

  • The ABTS•+ solution is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 10 µL of various concentrations of this compound or reference compounds are added to 290 µL of the diluted ABTS•+ solution.

  • The mixture is incubated for 6 minutes at room temperature.

  • The absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated as in the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

Principle: This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

  • A lipid-rich source, such as a rat liver homogenate, is used to induce lipid peroxidation.

  • The homogenate is incubated with various concentrations of this compound or reference compounds in the presence of a pro-oxidant (e.g., FeSO4).

  • The reaction is stopped by adding a solution of trichloroacetic acid (TCA).

  • Thiobarbituric acid (TBA) reagent is added, and the mixture is heated at 95°C for 60 minutes.

  • After cooling, the mixture is centrifuged to remove precipitated proteins.

  • The absorbance of the supernatant is measured at 532 nm.

  • The percentage of inhibition of lipid peroxidation is calculated.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathway and Workflow Diagrams

Potential Antioxidant Signaling Pathway of this compound

Natural antioxidant compounds often exert their protective effects by modulating cellular signaling pathways involved in the oxidative stress response. A plausible mechanism for this compound is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

G cluster_1 Cytoplasm cluster_2 Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Leucomentin_5 This compound Leucomentin_5->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_P Phosphorylated Nrf2 Nrf2->Nrf2_P Phosphorylation Keap1_Nrf2->Keap1 Dissociation Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_P->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: Proposed Nrf2-ARE signaling pathway for this compound's antioxidant effect.

Experimental Workflow for Evaluating Antioxidant Activity

The following diagram outlines the general workflow for assessing the antioxidant properties of a test compound like this compound.

G start Start compound_prep Prepare this compound and Reference Compounds start->compound_prep incubation Incubate Compound with Reagents compound_prep->incubation assay_prep Prepare Assay Reagents (DPPH, ABTS, etc.) assay_prep->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 comparison Compare with Reference Compounds ic50->comparison end End comparison->end

Caption: General experimental workflow for in vitro antioxidant assays.

References

Safety Operating Guide

Standard Operating Procedure: Leucomentin-5 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidelines for the safe handling and disposal of Leucomentin-5, a novel investigational compound. Adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety & Hazard Assessment

This compound is a potent, synthetic compound with an incomplete toxicological profile. For safety purposes, it must be treated as acutely toxic, environmentally hazardous, and potentially mutagenic . All handling and disposal operations must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene, double-gloved.

  • Eye Protection: Chemical splash goggles.

  • Lab Coat: Flame-resistant, fully buttoned.

  • Respiratory Protection: Required if there is any risk of aerosolization outside of a fume hood.

Waste Segregation and Collection

Proper segregation is the first critical step in the disposal workflow. Never mix this compound waste with other waste streams unless explicitly permitted by these protocols.

Table 1: this compound Waste Classification & Collection

Waste TypeDescriptionContainer TypeLabeling Requirements
Solid Waste Unused or expired pure this compound powder; contaminated consumables (e.g., weigh boats, pipette tips).Labeled, sealable, high-density polyethylene (B3416737) (HDPE) container."HAZARDOUS WASTE," "this compound, Solid," "Acutely Toxic"
Liquid Waste (Non-Aqueous) Solutions of this compound in organic solvents (e.g., DMSO, Methanol).Labeled, sealable, solvent-safe container (e.g., glass or HDPE)."HAZARDOUS WASTE," "this compound, Organic Liquid," "Flammable," "Acutely Toxic"
Liquid Waste (Aqueous) Dilute aqueous solutions containing this compound (<1% w/v).Labeled, sealable, HDPE container."HAZARDOUS WASTE," "this compound, Aqueous," "Acutely Toxic"
Sharps Waste Needles, syringes, or glass Pasteur pipettes contaminated with this compound.Puncture-proof sharps container."HAZARDOUS WASTE," "SHARPS," "Contaminated with this compound"

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Table 2: Spill Cleanup Thresholds & Actions

Spill Volume/MassLocationRequired Action
< 100 mg (Solid)Inside Fume Hood1. Alert personnel in the immediate area. 2. Wearing full PPE, gently cover the spill with absorbent pads. 3. Wet the pads with a 70% ethanol (B145695) solution to prevent dust generation. 4. Collect all materials into the "Solid Waste" container. 5. Decontaminate the area with a suitable laboratory detergent.
> 100 mg (Solid)Inside Fume Hood1. Evacuate the immediate area. 2. Contact the institutional Environmental Health & Safety (EH&S) department immediately. 3. Do not attempt to clean the spill yourself.
< 50 mL (Liquid)Inside Fume Hood1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with a chemical absorbent material. 3. Collect all contaminated materials into the appropriate waste container. 4. Decontaminate the area.
Any SpillOutside Fume Hood1. IMMEDIATELY EVACUATE THE LABORATORY. 2. Alert others and activate the emergency alarm. 3. Contact the institutional EH&S department and provide details.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste. All paths lead to collection for final disposal by a certified hazardous waste contractor. On-site treatment is not permitted.

G cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect in Designated Container start This compound Waste Generated solid Solid (Powder, Contaminated Items) start->solid liquid Liquid (Aqueous or Organic) start->liquid sharps Sharps (Needles, Glass) start->sharps solid_container Solid Waste Container solid->solid_container liquid_container Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container label Label Container Correctly (Name, Hazard, Date) solid_container->label liquid_container->label sharps_container->label store Store in Satellite Accumulation Area (Max 90 Days) label->store pickup Arrange Pickup by Certified Hazardous Waste Contractor store->pickup G start New this compound Waste Stream test Perform Compatibility Test (1:1 Ratio in Vial) start->test observe Observe for Reaction (Gas, Heat, Precipitate) test->observe compatible No Reaction: Compatible Combine Waste Streams observe->compatible No incompatible Reaction Observed: Incompatible Keep Waste Streams Separate observe->incompatible Yes log Document Result in Waste Log compatible->log incompatible->log

Standard Operating Procedure: Handling and Disposal of Leucomentin-5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Leucomentin-5 is a fictional compound. The following guidelines are a hypothetical example based on best practices for handling potent, cytotoxic, and light-sensitive research chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and adhere to your institution's safety protocols.

This document provides essential safety and logistical information for the handling and disposal of this compound, a potent, non-volatile cytotoxic agent. Strict adherence to these procedures is mandatory to ensure personnel safety and experimental integrity.

Hazard Summary & Essential Information

This compound is a potent inhibitor of the hypothetical JK-Kinase pathway and is classified as a cytotoxic agent. It is sensitive to light and moisture. The primary routes of exposure are inhalation of aerosols and dermal contact.

Table 1: Hypothetical Hazard and Exposure Data for this compound

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Internal laboratory guideline.
Primary Hazards Cytotoxic, Irritant (Skin, Eyes)Avoid direct contact and aerosol generation.
Physical Properties Crystalline solid, light-sensitiveStore in a desiccator, protected from light.
Solubility Soluble in DMSO, EthanolPrepare solutions in a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.

Table 2: Minimum PPE Requirements for this compound

Protection TypeSpecificationRationale
Hand Double-gloving with nitrile gloves (ASTM D6319). Inner glove tucked under cuff.Prevents exposure from tears or splashes. Change outer glove immediately upon contamination.
Eye ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or airborne particles.
Body Disposable, solid-front lab coat with knit cuffs.Provides a barrier against spills. Must be disposed of as hazardous waste after use.
Respiratory Not required for handling solids in a fume hood. Use a fit-tested N95 respirator if weighing outside a ventilated enclosure.Protects against inhalation of fine powders or aerosols.

Operational Plan: From Receipt to Use

The following workflow outlines the standard procedure for safely handling this compound from initial receipt to its use in an experimental setting.

G cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_dispose Decontamination & Disposal receipt 1. Receive & Log (Store at -20°C, Desiccated) transport 2. Transport to Hood (Secondary Containment) receipt->transport weigh 3. Weigh Solid (In Chemical Fume Hood) transport->weigh dissolve 4. Dissolve in DMSO (Vortex to Mix) weigh->dissolve dilute 5. Prepare Working Solution (Serial Dilution) dissolve->dilute treat 6. Treat Cell Culture (In Biosafety Cabinet) dilute->treat incubate 7. Incubate Cells treat->incubate decon 8. Decontaminate Surfaces (70% Ethanol, then Bleach) incubate->decon dispose 9. Dispose of Waste (Segregated Waste Streams) decon->dispose

Caption: Experimental workflow for handling this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution
  • Preparation: Don all required PPE as specified in Table 2. Perform all operations within a certified chemical fume hood.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh approximately 2.5 mg of this compound powder directly into the tube. Record the exact weight.

  • Solubilization: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Mixing: Cap the tube securely and vortex for 30-60 seconds until the solid is completely dissolved.

  • Storage: Label the tube clearly with the compound name, concentration, solvent, and date. Wrap the tube in aluminum foil to protect it from light and store it at -20°C.

Hypothetical Signaling Pathway Inhibition

This compound is designed to inhibit the JK-Kinase signaling cascade, which is hypothetically involved in cellular proliferation. The diagram below illustrates its mechanism of action.

G receptor Growth Factor Receptor jk1 JK-Kinase 1 receptor->jk1 jk2 JK-Kinase 2 jk1->jk2 tf Transcription Factor (TF) jk2->tf prolif Cell Proliferation tf->prolif Activates leucomentin This compound leucomentin->jk1 Inhibits

Caption: Inhibition of the JK-Kinase pathway by this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Never dispose of this compound down the drain.

Table 3: Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed hazardous waste bag (Yellow).Includes used gloves, lab coats, weigh boats, and contaminated consumables.
Liquid Waste Labeled, sealed hazardous liquid waste bottle.Includes unused stock solutions, working solutions, and the first rinse from decontaminating glassware.
Sharps Waste Puncture-proof, labeled sharps container.Includes contaminated pipette tips and needles.
Decontamination N/AWipe all work surfaces with 70% ethanol, followed by a 10% bleach solution, then water.

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